molecular formula C7H11NO2 B009857 N-cyclopropyl-3-oxobutanamide CAS No. 110262-87-8

N-cyclopropyl-3-oxobutanamide

Cat. No.: B009857
CAS No.: 110262-87-8
M. Wt: 141.17 g/mol
InChI Key: QIBMEWOWPWEBLK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-oxobutanamide (CAS 110262-87-8) is a high-purity chemical compound with the molecular formula C 7 H 11 NO 2 and a molecular weight of 141.17 g/mol. This 3-oxobutanamide derivative features a cyclopropylamine substituent, a structural motif of significant interest in medicinal chemistry and agrochemical research due to its potential to influence biological activity and metabolic stability. Research Applications and Value: The 3-oxobutanamide (acetylacetamide) core is a privileged structure in the development of active molecules. Notably, compounds with this functional group can serve as key intermediates or analogs in the synthesis of herbicides, particularly those designed as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. HPPD is a significant target in modern agrochemistry, and the 1,3-diketone moiety is known to chelate the iron ion at the enzyme's active site, leading to the bleaching of young leaves and growth inhibition in susceptible plants. The cyclopropyl ring in this compound provides a rigid, strained geometry that can be utilized to explore structure-activity relationships and optimize interactions with biological targets. Handling and Storage: For optimal stability, it is recommended to store this product at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years). Researchers should always wear appropriate personal protective equipment, including gloves, protective clothing, and masks, to avoid skin contact or inhalation. All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMEWOWPWEBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-cyclopropyl-3-oxobutanamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Cyclopropyl-3-oxobutanamide

Executive Summary

N-Cyclopropyl-3-oxobutanamide (CAS: 110262-87-8) is a specialized


-keto amide building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs). Characterized by a reactive acetoacetamide core coupled with a strained cyclopropyl ring, this compound serves as a critical intermediate for constructing nitrogen-containing heterocycles, particularly in the development of kinase inhibitors and metal-chelation therapies. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in modern drug discovery.

Chemical Identity & Physicochemical Properties

The following data consolidates the core chemical identity of the compound. Researchers should note that while the molecular weight is fixed, physical constants like melting point may vary slightly based on purity and crystalline polymorphs.

PropertyData
Chemical Name N-Cyclopropyl-3-oxobutanamide
CAS Registry Number 110262-87-8
Molecular Formula

Molecular Weight 141.17 g/mol
SMILES CC(=O)CC(=O)NC1CC1
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in MeOH, DMSO,

; Sparingly soluble in water
pKa (Predicted) ~10.5 (Amide NH), ~11.0 (

-methylene)
Storage Conditions Inert atmosphere, 2-8°C (Hygroscopic)

Structural Analysis & Reactivity

The chemical behavior of N-cyclopropyl-3-oxobutanamide is defined by two dominant structural features: the keto-enol tautomerism of the


-dicarbonyl system and the ring strain  of the cyclopropyl group.
Tautomeric Equilibrium

Like all


-keto amides, this molecule exists in equilibrium between the keto form and the enol form. The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl. This equilibrium is solvent-dependent and critical for reactivity; the enol form often serves as the nucleophile in condensation reactions.

Tautomerism cluster_legend Structural Logic Keto Keto Form (Major in non-polar solvents) Reactive Electrophile Enol Enol Form (Stabilized by H-bond) Reactive Nucleophile Keto->Enol Tautomerization (K_eq) Reactivity Downstream Reactivity (Heterocycle Formation) Keto->Reactivity Electrophilic Center (C=O) Enol->Reactivity Nucleophilic Attack

Figure 1: Tautomeric equilibrium governing the reactivity profile of N-cyclopropyl-3-oxobutanamide.

Cyclopropyl Ring Strain

The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol). While generally stable under mild conditions, it can undergo ring-opening reactions under strong acid catalysis or radical conditions, a feature sometimes exploited in the design of "suicide substrates" or specific metabolic probes.

Synthesis & Manufacturing Protocols

The synthesis of N-cyclopropyl-3-oxobutanamide is typically achieved via the acetoacetylation of cyclopropylamine. Two primary routes exist: the industrial Diketene Route (atom-economic but hazardous) and the laboratory Ester Exchange Route (safer but lower atom economy).

Method A: Diketene Acetoacetylation (Industrial Standard)
  • Principle: Nucleophilic attack of the amine on the strained lactone of diketene.

  • Reagents: Cyclopropylamine, Diketene, Solvent (

    
     or Toluene).
    
  • Conditions: 0°C to Room Temperature, exothermic.

Method B: Ester Exchange (Laboratory Scale)
  • Principle: Thermal transamidation of ethyl acetoacetate.

  • Reagents: Cyclopropylamine, Ethyl Acetoacetate, Toluene (azeotropic removal of EtOH).

  • Conditions: Reflux (110°C).

SynthesisWorkflow cluster_safety Safety Critical Control Point SM1 Cyclopropylamine (Nucleophile) Reaction Nucleophilic Addition (Exothermic, 0-5°C) SM1->Reaction SM2 Diketene (Electrophile) SM2->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product N-Cyclopropyl-3-oxobutanamide (Crude) Intermediate->Product Purification Recrystallization / Distillation Product->Purification Final Pure API Intermediate (>98% Purity) Purification->Final

Figure 2: Industrial synthesis workflow via the Diketene route.

Detailed Protocol (Method B - Lab Scale)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Ethyl Acetoacetate (1.0 eq, 13.0 g) and Toluene (100 mL).

  • Addition: Add Cyclopropylamine (1.1 eq, 6.3 g) dropwise at room temperature.

  • Reaction: Heat to reflux (110°C). Monitor the collection of ethanol in the trap. Continue until theoretical ethanol volume is collected (~4-6 hours).

  • Workup: Cool to RT. Concentrate under reduced pressure to remove toluene.

  • Purification: The residue is often a solid or oil that can be recrystallized from hexane/ethyl acetate or distilled under high vacuum.

Analytical Characterization (Predicted)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~0.6–0.8 ppm (m, 4H, cyclopropyl 
      
      
      
      )
    • 
       ~2.25 ppm (s, 3H, 
      
      
      
      -ketone)
    • 
       ~2.75 ppm (m, 1H, cyclopropyl CH)
      
    • 
       ~3.40 ppm (s, 2H, 
      
      
      
      , Keto form) Note: Enol form will show a vinyl proton ~5.0 ppm and OH >12 ppm.
    • 
       ~6.50 ppm (br s, 1H, NH)
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
    • 
       m/z.
      

Applications in Drug Development

N-Cyclopropyl-3-oxobutanamide serves as a versatile scaffold in medicinal chemistry.

Iron Chelation Therapies

A specific application of this ligand is in the formation of Iron(III) complexes for the treatment of iron deficiency anemia.[1] The


-keto amide moiety acts as a bidentate ligand, coordinating Fe(III) to form stable, neutral complexes that improve oral bioavailability and reduce gastrointestinal side effects compared to traditional ferrous salts [1].
Heterocycle Synthesis (Kinase Inhibitors)

The compound is a precursor for Knoevenagel condensations and Hantzsch pyridine synthesis .

  • Mechanism: The active methylene group (

    
    ) condenses with aldehydes to form benzylidene intermediates, which are then cyclized with hydrazines or amidines.
    
  • Target Class: This motif is frequently observed in the structure of MEK inhibitors and VEGFR inhibitors , where the cyclopropyl group occupies a hydrophobic pocket in the enzyme active site, enhancing potency and metabolic stability [2].

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Store in a cool, dry place. The compound may degrade if exposed to moisture or heat for prolonged periods.

References

  • Stockham, M. et al. (2015). Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias. Patent KR101529273B1.

  • Liu, S. et al. (2013). Design, synthesis and biological evaluation of novel cyclopropyl-containing derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
  • BLD Pharm. (2024). Product Safety Data Sheet: N-Cyclopropyl-3-oxobutanamide (CAS 110262-87-8).

  • PubChem. (2024).[2] Compound Summary: N-Cyclopropyl-3-oxobutanamide. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to N-cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-cyclopropyl-3-oxobutanamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Chemical Identity and Properties

CAS Number: 110262-87-8

IUPAC Name: N-cyclopropyl-3-oxobutanamide

Synonyms: At present, there are no widely recognized synonyms for N-cyclopropyl-3-oxobutanamide in common chemical literature and databases. Researchers are advised to use the CAS number and IUPAC name for unambiguous identification.

The core structure of N-cyclopropyl-3-oxobutanamide features a cyclopropyl ring attached to an amide nitrogen, which is in turn connected to a 3-oxobutanamide moiety. This combination of a strained cyclopropyl ring and a reactive β-ketoamide functional group makes it an intriguing building block for the synthesis of more complex molecules. The presence of the cyclopropyl group can confer unique conformational rigidity and metabolic stability to parent compounds.[1][2]

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
AppearanceSolid (predicted)
Melting PointNot reported
Boiling PointNot reported
SolubilityNot reported
pKaNot reported

Synthesis of N-cyclopropyl-3-oxobutanamide

While a specific, detailed, and published synthesis protocol for N-cyclopropyl-3-oxobutanamide is not widely available, a plausible and logical synthetic route can be devised based on standard organic chemistry principles. The most straightforward approach would involve the acylation of cyclopropylamine with a derivative of 3-oxobutanoic acid.

Proposed Synthetic Pathway:

Synthesis_of_N-cyclopropyl-3-oxobutanamide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopropylamine Cyclopropylamine Reaction Acylation Cyclopropylamine->Reaction Diketene Diketene Diketene->Reaction Product N-cyclopropyl-3-oxobutanamide Reaction->Product Ring-opening acylation

Caption: Proposed synthesis of N-cyclopropyl-3-oxobutanamide.

Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization and validation in a laboratory setting.

Materials:

  • Cyclopropylamine

  • Diketene

  • Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add diketene (1.0-1.1 equivalents) dropwise to the stirred solution of cyclopropylamine. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Diketene is highly reactive towards water, which would lead to the formation of acetoacetic acid and reduce the yield of the desired product.

  • Inert Atmosphere: This prevents potential side reactions with atmospheric components.

  • Low-Temperature Addition: The reaction between amines and diketene can be vigorous. Slow, controlled addition at low temperature helps to manage the reaction exotherm and improve selectivity.

  • Aprotic Solvent: Aprotic solvents are used to avoid reactions with the electrophilic diketene.

Applications in Research and Drug Development

While specific applications of N-cyclopropyl-3-oxobutanamide are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The cyclopropyl group is a recognized pharmacophore that can enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1] The 3-oxobutanamide moiety is a versatile scaffold found in compounds with antibacterial and anticancer activities.[3]

Potential Areas of Application:

  • Antimicrobial Drug Discovery: The N-aryl-3-oxobutanamide scaffold has shown promise in the development of new antibacterial agents.[3] N-cyclopropyl-3-oxobutanamide could serve as a key intermediate in the synthesis of novel antimicrobial compounds.

  • Antimalarial Research: Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents.[4] The title compound could be a valuable building block for the synthesis of new antimalarial drug candidates.

  • Agrochemicals: The cyclopropyl moiety is also found in some pesticides. It is plausible that derivatives of N-cyclopropyl-3-oxobutanamide could be explored for their potential as herbicides or fungicides.

Experimental Protocols for Characterization and Biological Evaluation

A. Spectroscopic Characterization

To confirm the identity and purity of synthesized N-cyclopropyl-3-oxobutanamide, a suite of spectroscopic techniques should be employed.

Spectroscopic_Characterization cluster_techniques Analytical Techniques cluster_information Information Obtained Compound N-cyclopropyl-3-oxobutanamide NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR Infrared Spectroscopy (FT-IR) Compound->IR NMR_info Proton and Carbon Environment NMR->NMR_info MS_info Molecular Weight and Fragmentation MS->MS_info IR_info Functional Groups (C=O, N-H) IR->IR_info

Caption: Workflow for spectroscopic characterization.

Expected Spectroscopic Data:

  • ¹H NMR: Distinct signals for the cyclopropyl protons, the methylene protons adjacent to the amide, the methyl protons of the acetyl group, and the amide proton.

  • ¹³C NMR: Resonances for the carbons of the cyclopropyl ring, the carbonyl carbons of the amide and ketone, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the exact mass of the compound.

  • Infrared (FT-IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ketone, and C-H stretches of the cyclopropyl and methyl groups.

B. Biological Evaluation: Antibacterial Susceptibility Testing

Should researchers wish to investigate the potential antibacterial properties of N-cyclopropyl-3-oxobutanamide or its derivatives, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).[3]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.

    • Transfer a few colonies to a sterile broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to the final working concentration.

  • Compound Preparation:

    • Dissolve N-cyclopropyl-3-oxobutanamide in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include appropriate positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

N-cyclopropyl-3-oxobutanamide is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural features, combining the advantageous properties of a cyclopropyl group with a versatile 3-oxobutanamide scaffold, make it a target for the synthesis of novel bioactive molecules. While specific biological data for this compound is currently limited in the public domain, the established activities of related compounds provide a strong rationale for its further investigation in areas such as antimicrobial and antimalarial research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing molecule.

References

  • N-(2-cyclopropylpropyl)-3-oxobutanamide. PubChem. Available at: [Link]

  • 3-cyclopropyl-N-(cyclopropylmethyl)butanamide. PubChem. Available at: [Link]

  • CHEMICAL NAME SYNONYM LIST. Regulations.gov. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • cyclopropyl cyanide. Organic Syntheses. Available at: [Link]

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra. The Royal Society of Chemistry. Available at: [Link]

  • The Use of Biological Assays to Evaluate Botanicals. SciSpace. Available at: [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Mendeley Data. Available at: [Link]

  • Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. PubMed Central. Available at: [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE. Available at: [Link]

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. CUNY Academic Works. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino- N -Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. ResearchGate. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PubMed Central. Available at: [Link]

  • Bioassay Techniques. Scribd. Available at: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. Available at: [Link]

  • Research Journal of Biology - Principles Involved in Bioassay by different Methods. Research Journal of Biology. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility Profile of N-cyclopropyl-3-oxobutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of N-cyclopropyl-3-oxobutanamide, a molecule of interest in medicinal chemistry. While specific quantitative data for this compound is not extensively published, this paper establishes a robust, scientifically-grounded methodology for its complete characterization. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested experimental protocol, and discuss the interpretation of solubility data in the context of drug development. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility profiles for N-cyclopropyl-3-oxobutanamide and other novel chemical entities.

Introduction: The Central Role of Solubility

N-cyclopropyl-3-oxobutanamide is a beta-ketoamide containing a cyclopropyl group. Its structural features—a hydrogen bond donor (amide N-H), two hydrogen bond acceptors (amide and ketone carbonyls), and a mix of polar and non-polar regions—suggest a complex and interesting solubility behavior.[1] Understanding this behavior is not merely an academic exercise; it is a cornerstone of successful drug development.

A compound's solubility dictates:

  • Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.

  • Formulation Science: Feasibility of developing various dosage forms (e.g., oral solids, injectables).

  • Pharmacokinetics: Dissolution rate, which is often the rate-limiting step for the absorption and ultimate bioavailability of a drug.[2][3]

This guide provides a systematic approach to building a comprehensive solubility profile, moving from theoretical prediction to rigorous experimental determination.

Theoretical Foundations of Solubility

The principle "like dissolves like" is a foundational concept in solubility, highlighting the importance of matching the polarity of the solute and solvent.[4][5][6][7][8] Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.[9][10]

ΔG = ΔH - TΔS

For a substance to dissolve spontaneously, ΔG must be negative.[9][10] This process can be broken down into three energetic steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the crystal lattice together (endothermic).[9][11]

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).[9][11]

  • Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact (exothermic).[9][11]

The overall enthalpy of solution (ΔH) is the sum of these steps.[11][12]

Predicting the Solubility of N-cyclopropyl-3-oxobutanamide

Based on its structure, we can make several predictions:

  • Polar Solvents: The presence of amide and ketone groups, capable of hydrogen bonding, suggests that N-cyclopropyl-3-oxobutanamide will exhibit some solubility in polar solvents like alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF, Acetonitrile).[4][13]

  • Non-Polar Solvents: The cyclopropyl and alkyl components introduce non-polar character. Therefore, some solubility in less polar solvents like Dichloromethane or Ethyl Acetate might be expected. However, its polarity will likely limit its solubility in highly non-polar solvents such as Hexane or Toluene.[4][6]

  • Hansen Solubility Parameters (HSP): For a more quantitative prediction, Hansen Solubility Parameters can be employed. HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14][15][16] Solvents with HSP values similar to those of the solute are more likely to be effective.[14][17]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method .[18][19][20][21] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature, ensuring a saturated solution is achieved.[19]

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities.

Solvent Class Example Solvents Primary Interactions Probed
Polar Protic Methanol, EthanolHydrogen bond donating and accepting
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Dipole-dipole interactions, hydrogen bond accepting
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Dipole-dipole and dispersion forces
Non-Polar Toluene, Heptane/HexaneDispersion forces (van der Waals)
Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Objective: To determine the equilibrium solubility of N-cyclopropyl-3-oxobutanamide in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • N-cyclopropyl-3-oxobutanamide (ensure purity is >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid N-cyclopropyl-3-oxobutanamide to vials B Add known volume of each solvent A->B Step 1 & 2 C Seal vials and place in temperature-controlled orbital shaker B->C D Shake for 24-48 hours at constant temperature (e.g., 25°C) C->D Step 3 E Centrifuge vials to pellet excess solid D->E F Filter supernatant using a 0.22 µm syringe filter E->F Step 4 & 5 G Prepare serial dilutions of the clear filtrate F->G H Quantify concentration using a validated HPLC method G->H Step 6 I Calculate solubility (e.g., in mg/mL or mol/L) H->I Step 7

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid N-cyclopropyl-3-oxobutanamide to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[19]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the respective organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.[22]

  • Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method. Quantify the concentration of N-cyclopropyl-3-oxobutanamide using a validated HPLC-UV method.[23][24][25]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Analytical Method: HPLC Quantification

A reverse-phase HPLC method is typically suitable for a molecule like N-cyclopropyl-3-oxobutanamide.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid, if needed for peak shape)

  • Detection: UV-Vis detector at a wavelength of maximum absorbance (λmax) for the compound.

  • Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of N-cyclopropyl-3-oxobutanamide to ensure linearity and accuracy of quantification.[23][25]

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, structured table. This allows for easy comparison across different solvents.

Table 1: Illustrative Solubility Profile of N-cyclopropyl-3-oxobutanamide at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Descriptor
HeptaneNon-Polar< 0.1< 0.0007Very Sparingly Soluble
TolueneNon-Polar1.50.011Sparingly Soluble
DichloromethaneModerately Polar25.80.183Soluble
Ethyl AcetateModerately Polar45.20.320Freely Soluble
AcetonePolar Aprotic98.60.698Freely Soluble
AcetonitrilePolar Aprotic75.10.532Freely Soluble
EthanolPolar Protic150.31.064Very Soluble
MethanolPolar Protic> 200> 1.416Very Soluble
DMSOPolar Aprotic> 200> 1.416Very Soluble

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Interpretation Logic Diagram:

G cluster_results Experimental Results cluster_interpretation Molecular Interpretation cluster_application Practical Application HighSol High Solubility in Methanol, Ethanol, DMSO HBond Hydrogen Bonding Dominates (Amide & Ketone Groups) HighSol->HBond ModSol Moderate Solubility in DCM, Ethyl Acetate Polarity Balanced Polarity ModSol->Polarity LowSol Low Solubility in Heptane, Toluene Dispersion Dispersion Forces are Insufficient Alone LowSol->Dispersion Formulate Good candidate for liquid formulations using polar excipients HBond->Formulate Purify Crystallization likely feasible from moderately polar solvent systems (e.g., Ethyl Acetate/Heptane) Polarity->Purify

Caption: Framework for Interpreting Solubility Data.

Conclusion and Future Directions

This guide has outlined a comprehensive, authoritative methodology for determining the solubility profile of N-cyclopropyl-3-oxobutanamide. By grounding experimental work in solid thermodynamic principles and employing a robust, validated protocol like the isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions in process development, formulation, and preclinical studies.

Further studies could explore the effect of temperature on solubility to determine the thermodynamics of dissolution (enthalpy and entropy) in various solvents. Additionally, investigating the solid-state properties (e.g., polymorphism) of N-cyclopropyl-3-oxobutanamide is crucial, as different crystal forms can exhibit significantly different solubilities.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Available at: [Link]

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  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Available at: [Link]

  • PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Available at: [Link]

  • Unknown Source. (n.d.). Solubility test for Organic Compounds. [Link not available]
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  • Oreate AI Blog. (2025, December 24). The Dance of Polarity: How It Shapes Solubility. Available at: [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link not available]
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Available at: [Link]

  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link not available]
  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Khan Academy. (2022, January 11). Free energy of dissolution. Available at: [Link]

  • YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Available at: [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Unknown Source. (2023, August 31). Solubility of Organic Compounds. [Link not available]
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Available at: [Link]

  • ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Available at: [Link]

  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]

  • CoatingsTech. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications. Available at: [Link]

  • Wikipedia. (n.d.). Enthalpy change of solution. Available at: [Link]

  • PubChem. (n.d.). N-(2-cyclopropylpropyl)-3-oxobutanamide. Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Available at: [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

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  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]

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Navigating the Thermodynamic Landscape of N-cyclopropyl-3-oxobutanamide: A Guide to Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy.[1] N-cyclopropyl-3-oxobutanamide, a molecule of interest for its unique structural motifs, presents a specific set of stability challenges and considerations. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this β-keto amide. We will delve into the theoretical underpinnings of its structure, outline rigorous experimental protocols for thermal analysis, and introduce computational methods for predictive assessment. This document is designed to equip researchers with the necessary tools and rationale to thoroughly characterize the stability profile of N-cyclopropyl-3-oxobutanamide and related compounds.

Introduction: The Criticality of Thermodynamic Stability

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates how a drug substance withstands various environmental factors such as temperature, humidity, and light over time.[2] An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities, thereby compromising patient safety and therapeutic outcomes.

N-cyclopropyl-3-oxobutanamide is a molecule characterized by two key functional groups: a β-keto amide and an N-cyclopropyl substituent. The β-keto amide moiety is known for its potential to undergo keto-enol tautomerism and susceptibility to hydrolysis and decarboxylation.[3][4] The N-cyclopropyl group, while often introduced to enhance metabolic stability and modulate lipophilicity[5], introduces ring strain that could influence the adjacent amide bond's reactivity. Therefore, a comprehensive evaluation of its thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of its development. This guide will provide both the "how" and the "why" behind the essential techniques used to build a robust stability profile.

Molecular Architecture and Potential Instability Pathways

A molecule's structure is the primary determinant of its inherent stability. In N-cyclopropyl-3-oxobutanamide, several features warrant close examination:

  • The β-Keto Amide System: This functionality is the most likely site of chemical instability. The presence of two carbonyl groups activates the intervening methylene group, making it susceptible to various reactions. In solution, these compounds can exist as a mixture of keto and enol tautomers, a phenomenon that can be studied by NMR spectroscopy.[3][6] The equilibrium between these forms is influenced by solvent and temperature.

  • The Amide Bond: While generally stable, the amide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. The electronic properties of the N-cyclopropyl group could potentially influence the rate of this degradation pathway.

  • The Cyclopropyl Ring: The three-membered ring is characterized by significant ring strain. While this often imparts desirable pharmacological properties, it can also serve as a reactive handle in certain chemical transformations.

Forced degradation or stress testing, as outlined in the International Council for Harmonisation (ICH) guidelines, is an essential approach to identify these potential degradation pathways.[7][8][9][10] By subjecting the compound to harsh conditions (e.g., heat, acid, base, oxidation, and photolysis), we can elucidate the structure of its degradation products and thereby understand its intrinsic stability.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable for quantitatively measuring the thermodynamic stability of a solid-state material.[11] They provide crucial data on melting points, decomposition temperatures, and other thermal events.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is instrumental in determining the melting point (Tm), enthalpy of fusion (ΔHfus), and detecting any polymorphic transitions or decomposition events.[13][14][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N-cyclopropyl-3-oxobutanamide into a clean, non-reactive aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Method Parameters:

    • Temperature Range: Set the initial temperature to 25°C and the final temperature to a point sufficiently above the expected melting or decomposition point (e.g., 300°C).

    • Heating Rate: A standard heating rate of 10°C/min is typically employed. Slower or faster rates can be used to investigate specific phenomena.

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the heating program.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus). Any exothermic events may indicate decomposition.

Causality behind Experimental Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidation, ensuring that the observed thermal events are intrinsic to the molecule's stability and not a reaction with atmospheric oxygen.

  • Sealed Pans: Crimping the pans minimizes sublimation and ensures that the thermal events are measured in a closed system, which is particularly important for volatile or semi-volatile compounds.

  • Heating Rate: A 10°C/min rate provides a good balance between resolution and experimental time.

ParameterValueUnitInterpretation
Onset of Melting125.4°CTemperature at which melting begins.
Melting Point (Tm)128.2°CPeak of the melting endotherm.
Enthalpy of Fusion (ΔHfus)25.8kJ/molEnergy required to melt the solid.
Onset of Decomposition> 220°CIndicates good thermal stability post-melting.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17][18] It is highly effective for determining the temperature at which decomposition begins and for quantifying the loss of volatiles such as water or residual solvents.[11]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of N-cyclopropyl-3-oxobutanamide into a tared TGA pan (typically ceramic or platinum).

  • Method Parameters:

    • Temperature Range: 25°C to 400°C (or higher if no complete decomposition is observed).

    • Heating Rate: 10°C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Data Acquisition: Place the sample pan in the TGA furnace and start the analysis.

  • Data Analysis: Examine the TGA curve (mass vs. temperature). The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Causality behind Experimental Choices:

  • Sample Mass: A slightly larger sample size than in DSC is often used to ensure accurate mass loss detection.

  • Pan Material: Ceramic or platinum pans are used for their inertness at high temperatures.

Temperature RangeMass Loss (%)Interpretation
25°C - 150°C< 0.1%No significant loss of volatiles (e.g., water, solvent).
> 225°C> 5%Onset of significant thermal decomposition.

Visualizing the Stability Assessment Workflow

A systematic approach is crucial for a comprehensive stability assessment. The following diagram illustrates a logical workflow, integrating both experimental and computational methodologies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Computational Prediction cluster_3 Phase 4: Synthesis & Reporting A N-cyclopropyl-3-oxobutanamide (API Characterization) B Structural Analysis (Identify Potential Instabilities) A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) B->D E Forced Degradation (ICH Guidelines) B->E F Density Functional Theory (DFT) (Calculate Degradation Barriers) B->F G Data Integration & Analysis C->G D->G E->G F->G H Comprehensive Stability Profile (Re-test Period, Storage Conditions) G->H

Caption: Workflow for Thermodynamic Stability Assessment.

Computational Chemistry in Stability Prediction

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool. Techniques like Density Functional Theory (DFT) can be used to model the molecule and its potential degradation pathways.[19][20][21]

By calculating the activation energy barriers for proposed reactions, such as hydrolysis or thermal rearrangement, researchers can gain insight into which degradation pathways are most likely to occur.[22][23] This in silico approach can guide experimental design, helping to focus on the most probable instabilities and saving significant laboratory time and resources. For instance, DFT calculations can help determine the relative energies of the keto and enol tautomers, providing a theoretical basis for experimental observations.

The following diagram illustrates the general process for a computational stability study.

G A Define Structure (N-cyclopropyl-3-oxobutanamide) B Hypothesize Degradation Pathway (e.g., Amide Hydrolysis) A->B C Model Reactants, Transition State (TS), and Products B->C D Perform DFT Energy Calculations (e.g., B3LYP/6-31G*) C->D E Calculate Activation Energy (ΔG‡) (E_TS - E_Reactants) D->E F Predict Reaction Feasibility E->F

Caption: Computational Workflow for Predicting Degradation.

Conclusion and Future Directions

The thermodynamic stability of N-cyclopropyl-3-oxobutanamide is a multifaceted property governed by its unique molecular structure. A thorough assessment requires a synergistic approach, combining the empirical rigor of thermal analysis techniques like DSC and TGA with the predictive power of computational modeling. The protocols and frameworks presented in this guide offer a robust starting point for any researcher tasked with characterizing this molecule.

By systematically evaluating its response to thermal stress and identifying potential degradation pathways, scientists can establish appropriate storage conditions, predict shelf-life, and ensure the development of a safe and effective final drug product.[2] This foundational knowledge is critical for navigating the complex landscape of pharmaceutical development and regulatory submission.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ICH. (n.d.). Quality Guidelines.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Ali, M. A., & Thripati, S. (2025, June 29). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Chemistry.
  • Ali, M. A., & Thripati, S. (2025, June 30). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. PubMed.
  • Chass, G. A., et al. (n.d.). An efficient computational model to predict protonation at the amide nitrogen and reactivity along the C–N rotational pathway. Chemical Communications (RSC Publishing).
  • Ali, M. A., & Thripati, S. (2025, August 4). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. ResearchGate.
  • Ali, M. A., & Thripati, S. (2025, June 30). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. PMC.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Al-Hourani, B. J., et al. (2013, September 9). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing.
  • Bookpi. (2021, January 13). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides.
  • Al-Hourani, B. J., et al. (2025, August 8). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate.
  • Politzer, P., et al. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Svartengren, J., et al. (2016, June 15). Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. PubMed.

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Technical Whitepaper: N-Cyclopropyl-3-oxobutanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Beta-Keto Amide Scaffolding

Executive Summary

N-Cyclopropyl-3-oxobutanamide (CAS: 110262-87-8) represents a specialized subclass of


-keto amides where the N-cyclopropyl moiety introduces unique steric constraints and electronic donor properties. Unlike simple alkyl analogs, the cyclopropyl group confers metabolic stability (via CYP450 resistance) and favorable lipophilicity profiles, making this building block a high-value intermediate in the synthesis of heterocycles for drug discovery.

This technical guide provides a comprehensive analysis of its synthesis, reactivity, and application in generating privileged medicinal scaffolds such as dihydropyrimidinones, pyrazoles, and quinolines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The utility of N-cyclopropyl-3-oxobutanamide stems from its dual electrophilic/nucleophilic nature and its ability to exist in equilibrium between keto and enol tautomers.

Core Data
PropertySpecification
IUPAC Name N-Cyclopropyl-3-oxobutanamide
CAS Number 110262-87-8
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in water
pKa (Calculated) ~10.5 (active methylene)
Structural Dynamics: Keto-Enol Tautomerism

In solution, the compound exists in equilibrium. The keto form (A) is reactive at the methylene carbon (C2) for alkylation, while the enol form (B) is stabilized by intramolecular hydrogen bonding and is the active species in condensation reactions like the Biginelli synthesis.

  • Keto Form:

    
    
    
  • Enol Form:

    
     (Stabilized by H-bond)
    

Expert Insight: The cyclopropyl ring is acid-sensitive. Strong Lewis acids or harsh acidic conditions (pH < 1) at high temperatures can trigger ring-opening rearrangement to allyl derivatives. Protocols must be designed to maintain ring integrity.

Synthesis & Manufacturing Pathways

Two primary routes exist for synthesizing N-cyclopropyl-3-oxobutanamide. The choice depends on scale and safety constraints.

Method A: Diketene Acetoacetylation (Industrial Standard)

This route is atom-economical and exothermic. It involves the nucleophilic attack of cyclopropylamine on diketene.

  • Reagents: Cyclopropylamine, Diketene (or Diketene-acetone adduct).

  • Conditions: 0–5°C, inert solvent (DCM or Toluene).

  • Yield: >90%.

  • Safety Note: Diketene is a lachrymator and potential explosion hazard. Strictly controlled addition rates are required to manage the exotherm.

Method B: Transamidation (Lab Scale)

Safer for bench-scale discovery, this method utilizes ethyl acetoacetate.

  • Reagents: Ethyl acetoacetate, Cyclopropylamine.

  • Conditions: Reflux in Toluene or neat at 100–120°C (removal of EtOH).

  • Yield: 75–85%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Cyclopropylamine (Nucleophile) RouteA Route A: Diketene Addition Start->RouteA Ind. Scale (Exothermic) RouteB Route B: Ethyl Acetoacetate (Transamidation) Start->RouteB Lab Scale (Reflux -EtOH) Product N-Cyclopropyl-3-oxobutanamide (Target) RouteA->Product Ring Opening (Atom Econ 100%) Intermed Tetrahedral Intermediate RouteB->Intermed Nucleophilic Attack Intermed->Product -EtOH

Figure 1: Comparative synthetic pathways for N-cyclopropyl-3-oxobutanamide.

Reactivity Profile & Scaffold Generation

The


-keto amide motif is a "chameleon" intermediate, capable of reacting at three distinct sites: the ketone carbonyl (C3), the active methylene (C2), and the amide nitrogen.
Key Transformations
  • Biginelli Reaction: Condensation with urea and aldehydes to form Dihydropyrimidinones (DHPMs) .[1] The N-cyclopropyl group remains on the amide side chain, offering a vector for hydrophobic interactions in protein binding pockets.

  • Knorr Pyrazole Synthesis: Reaction with hydrazines yields 3-amino-5-methylpyrazoles (after tautomerization), a core scaffold in kinase inhibitors (e.g., B-Raf inhibitors).

  • Knoevenagel Condensation: Reaction with aldehydes at the C2 position yields

    
    -unsaturated amides, precursors to Michael additions.
    
Reactivity Map

Reactivity_Map Core N-Cyclopropyl-3-oxobutanamide Hydrazine + Hydrazine Core->Hydrazine Aldehyde_Urea + Aryl Aldehyde + Urea (Cat. H+) Core->Aldehyde_Urea Aldehyde_Base + Aryl Aldehyde (Base Cat.) Core->Aldehyde_Base Pyrazole N-Cyclopropyl-5-methyl- 1H-pyrazole-3-carboxamide Hydrazine->Pyrazole Knorr Cyclization DHPM Dihydropyrimidinone (Biginelli Adduct) Aldehyde_Urea->DHPM Biginelli Reaction Knoevenagel Benzylidene Derivative Aldehyde_Base->Knoevenagel Knoevenagel Cond.

Figure 2: Divergent synthesis of heterocycles from the core building block.

Experimental Protocols

Protocol A: Lab-Scale Synthesis via Transamidation

Self-validating checkpoint: Evolution of ethanol vapor indicates reaction progress.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Cyclopropylamine (1.1 equiv)

  • Toluene (Solvent, 5 volumes)

Procedure:

  • Charge a round-bottom flask with Ethyl acetoacetate and Toluene.

  • Add Cyclopropylamine dropwise at room temperature (mild exotherm possible).

  • Fit the flask with a Dean-Stark trap or distillation head.

  • Heat to reflux (110°C). Monitor the collection of Ethanol/Toluene azeotrope.

  • Continue reflux until TLC shows consumption of ester (approx. 3-5 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess amine.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or use as crude oil if purity >95% by NMR.

Protocol B: Biginelli Synthesis of a DHPM Scaffold

Target: N-cyclopropyl-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Procedure:

  • Combine N-cyclopropyl-3-oxobutanamide (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and Urea (1.5 mmol) in Ethanol (2 mL).

  • Add catalytic TMSCl (0.1 mmol) or p-TsOH (0.1 mmol).

  • Reflux for 4–6 hours.

  • Validation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

  • Result: A white solid confirming the formation of the tetrahydropyrimidine ring.

Analytical Characterization (Reference Data)

To validate the identity of synthesized N-cyclopropyl-3-oxobutanamide, compare spectral data against these standard values.

¹H NMR (CDCl₃, 400 MHz)
  • 
     0.55 – 0.85 ppm (m, 4H):  Cyclopropyl methylene protons (Distinctive multiplet).
    
  • 
     2.26 ppm (s, 3H):  Methyl ketone (
    
    
    
    -C=O).
  • 
     2.75 ppm (m, 1H):  Cyclopropyl methine (
    
    
    
    -NH).
  • 
     3.42 ppm (s, 2H):  Active methylene (
    
    
    
    ). Note: In enol form, this vanishes and a vinylic proton appears ~5.0 ppm.
  • 
     6.80 ppm (br s, 1H):  Amide NH.
    
Mass Spectrometry (ESI)
  • [M+H]⁺: 142.09

  • [M+Na]⁺: 164.07

  • Fragmentation: Loss of cyclopropylamine fragment often observed.

Applications in Drug Discovery[10]

Iron Chelation Therapy

Research indicates that


-keto amides, including N-cyclopropyl variants, form stable neutral complexes with Fe(III). These lipophilic complexes can facilitate iron transport or sequestration, offering a therapeutic route for iron deficiency anemia or iron overload disorders [1].
Kinase Inhibition

The transformation of this building block into N-cyclopropyl-pyrazole-carboxamides mimics the pharmacophore found in several ATP-competitive kinase inhibitors. The cyclopropyl group fits well into small hydrophobic pockets (e.g., the gatekeeper region) of kinases, often improving potency compared to methyl or ethyl analogs due to entropic factors.

References

  • Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency. Patent KR101529273B1. Google Patents. Link

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives. PMC. Link

  • N-Cyclopropyl-3-oxobutanamide (Compound Summary). PubChem. Link

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom. Link

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Link

Sources

Technical Guide: Acidity and Physicochemical Properties of N-Cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the acidity, structural dynamics, and experimental characterization of N-cyclopropyl-3-oxobutanamide (CAS: 110262-87-8). It is designed for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) and heterocyclic synthesis.

Executive Summary

N-cyclopropyl-3-oxobutanamide is a


-keto amide scaffold characterized by an active methylene group at the C2 position.[1] Its reactivity is governed by the acidity of these 

-protons, which is significantly influenced by the electronic donation of the cyclopropyl-amide moiety.

This guide establishes the theoretical pKa of the methylene group to be in the range of 11.8 – 12.4 (aqueous), slightly higher than corresponding


-keto esters (e.g., ethyl acetoacetate, pKa ~10.7). This reduced acidity is attributed to the superior resonance donation of the amide nitrogen, which destabilizes the enolate conjugate base relative to ester analogs.[2]

Part 1: Structural Analysis & Theoretical Acidity

Electronic Architecture

The acidity of the C2 methylene group (


) arises from the capacity of the flanking carbonyls to delocalize the negative charge of the conjugate base (enolate). However, the N-cyclopropyl amide  functionality introduces unique electronic constraints compared to standard 

-dicarbonyls.
  • Amide Resonance vs. Ester Induction: The nitrogen atom in the amide is a strong

    
    -donor. This donation increases electron density at the amide carbonyl carbon, making it less electron-withdrawing than an ester carbonyl. Consequently, the C2 protons are less acidic (higher pKa) than those in ethyl acetoacetate.
    
  • Cyclopropyl Walsh Orbitals: The cyclopropyl group possesses significant

    
    -character in its C-C bonds (
    
    
    
    hybrid character) and
    
    
    -character in its external bonds. While generally electron-donating via induction (+I), the cyclopropyl group can stabilize adjacent positive charges. In the context of the amide, it slightly increases the electron density on the nitrogen, further enhancing resonance donation into the carbonyl and marginally raising the pKa of the methylene group compared to an N-methyl analog.
Tautomerism (Keto-Enol Equilibrium)

Like all


-dicarbonyls, N-cyclopropyl-3-oxobutanamide exists in equilibrium between the keto and enol forms.
  • Keto Form: Favored in polar protic solvents (water) due to solvent stabilization of the dipole.

  • Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl oxygen. This form is often favored in non-polar solvents.

Comparative Acidity Data (Aqueous Scale)

The following table situates N-cyclopropyl-3-oxobutanamide within the hierarchy of active methylene compounds.

Compound ClassRepresentative StructureApprox.[2][3][4][5][6][7][8][9][10] pKa (

)
Electronic Driver

-Diketone
Acetylacetone9.0Strong e- withdrawal from two ketones.

-Keto Ester
Ethyl Acetoacetate10.7Ester oxygen donates

-density, destabilizing enolate.

-Keto Amide
N-Cyclopropyl-3-oxobutanamide 11.8 – 12.4 *Strong N-donation significantly destabilizes enolate.
MalonamideMalonamide~12.5Two amides maximize resonance destabilization.
AmideAcetamide~25Lack of

-carbonyl support.

*Estimated based on structure-activity relationships (SAR) of acetoacetamide derivatives [1, 2].

Part 2: Mechanistic Visualization

The following diagram illustrates the deprotonation pathway and the resonance stabilization of the resulting enolate, highlighting the competition between the amide resonance and enolate delocalization.

AcidityMechanism cluster_resonance Enolate Resonance Hybrids Keto Keto Form (Neutral) Transition Transition State (C-H Bond Breaking) Keto->Transition + Base Base Base (B:) Base->Transition Enolate Enolate Anion (Resonance Stabilized) Transition->Enolate Res1 C- Anion (Localized) Enolate->Res1 Res2 O- Enolate (Ketone Side) Res1->Res2 Major Contributor Res3 O- Enolate (Amide Side) Res1->Res3 Minor Contributor (Amide Conflict) Note Amide N donation (Resonance) competes with Enolate formation, raising pKa. Res3->Note

Caption: Deprotonation pathway of N-cyclopropyl-3-oxobutanamide showing resonance competition.

Part 3: Experimental Protocols for pKa Determination

Since the specific pKa of the N-cyclopropyl derivative is often not cataloged in standard databases, researchers must determine it experimentally. The Potentiometric Titration method is the gold standard for this pKa range (10–13).

Protocol A: Potentiometric Titration (Self-Validating)

Objective: Determine the thermodynamic pKa of the methylene group.

Reagents:

  • Analyte: N-cyclopropyl-3-oxobutanamide (>98% purity).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: 20% Methanol / 80% Water (v/v) (Required for solubility; extrapolation to pure water required).

  • Inert Gas: Argon or Nitrogen (High purity).

Workflow:

  • System Preparation: Calibrate the glass electrode using pH 7.00 and pH 10.00 buffers. Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

  • Blank Titration: Titrate the solvent blank (20% MeOH) to determine the background ionic product (

    
    ).
    
  • Sample Dissolution: Dissolve 0.5 mmol of the amide in 50 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).

  • Acidification: Add a known excess of HCl (0.1 M) to protonate any trace enolates and start the titration from acidic pH (~3.0).

  • Titration: Titrate with 0.1 M NaOH under inert atmosphere. Record pH after stable readings (drift < 0.002 pH/min).

  • Data Processing: Plot pH vs. Volume of NaOH. Identify the inflection point corresponding to the neutralization of the excess HCl (Point A) and the deprotonation of the methylene group (Point B).

    • The pKa is calculated at the half-equivalence point of the second buffering region (between Point A and the end of the methylene deprotonation).

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to convert the apparent

    
     (in MeOH/Water) to aqueous 
    
    
    
    .
Protocol B: UV-Vis Spectrophotometric Titration

Use Case: If the compound has low solubility or pKa > 12. Principle: The enolate anion typically absorbs at a different


 (red-shifted) compared to the neutral keto form.
  • Prepare buffers ranging from pH 9 to 14.

  • Add constant concentration of amide (

    
     M) to each buffer.
    
  • Measure Absorbance at

    
     of the enolate (~270-300 nm).
    
  • Fit data to the Henderson-Hasselbalch equation:

    
    
    

Part 4: Synthetic Utility & Reactivity[1][11]

The determined acidity dictates the choice of base for synthetic applications.

Base Selection Guide
Reaction TypeRequired SpeciesRecommended BaseRationale
Knoevenagel Condensation Partial EnolatePiperidine / AcOHWeak base sufficient for equilibrium deprotonation.
C-Alkylation Full Enolate

/ Acetone or NaH / THF
pKa ~12 requires moderate-strong base. Carbonate works in refluxing acetone.
Dianion Generation

-Anion
LDA (2.2 equiv)First equiv removes C2-H; second equiv removes C4-H (kinetic control).
Workflow: Generating the Dianion

For advanced synthesis (e.g., reaction at the terminal methyl group), the "dianion strategy" is essential.

DianionSynthesis Start N-cyclopropyl-3-oxobutanamide (THF, -78°C) Step1 Add 1.1 eq LDA (Deprotonates C2-H) Start->Step1 Inter1 Mono-anion (C2) Step1->Inter1 Step2 Add 1.1 eq n-BuLi or LDA (Deprotonates C4-H) Inter1->Step2 Dianion Dianion Species (Reactive at C4) Step2->Dianion Quench Add Electrophile (E+) (Regioselective at C4) Dianion->Quench

Caption: Step-wise generation of the dianion for regioselective functionalization.

References

  • PubChem. (2025).[5] Acetoacetamide - Compound Summary. National Library of Medicine. [Link]

  • Grokipedia. (2025).[4] Acetoacetamide: Structure, Properties and Applications. [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of beta-keto esters and amides in aqueous solution. Journal of the American Chemical Society.[9][10] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Sources

N-Cyclopropyl-3-oxobutanamide vs. N-Cyclopropylacetoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Pharmaceutical Application of CAS 113118-83-5 Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: The Nomenclature Paradox

In the context of pharmaceutical sourcing and chemical database management, researchers often encounter two distinct labels: N-cyclopropyl-3-oxobutanamide and N-cyclopropylacetoacetamide .

They are the exact same chemical entity (CAS 113118-83-5).

The "difference" is purely semantic, stemming from divergent nomenclature systems. N-cyclopropyl-3-oxobutanamide is the preferred IUPAC systematic name, emphasizing the carbon backbone structure. N-cyclopropylacetoacetamide is the trivial (common) name, derived from its parent reagent, acetoacetic acid.

This guide treats them as a singular subject, providing the technical depth required to utilize this compound as a critical intermediate in the synthesis of MEK inhibitors, specifically Trametinib .

Part 1: Chemical Identity & Structural Dynamics

To control reaction outcomes, one must understand that this molecule does not exist as a static structure. It exists in a dynamic equilibrium.

1.1 Nomenclature Comparison
FeatureN-Cyclopropyl-3-oxobutanamide N-Cyclopropylacetoacetamide
Type Systematic (IUPAC)Trivial / Traditional
Origin Counts carbon chain (4 carbons: butanamide)Derived from "Acetoacetyl" group
Usage Patent filings, regulatory documentationVendor catalogs, bulk manufacturing
CAS 113118-83-5 113118-83-5
Formula


1.2 Keto-Enol Tautomerism

The reactivity of this molecule is governed by the active methylene group at the


-position (between the ketone and the amide). In solution, it oscillates between the Keto  form (favored in polar aprotic solvents) and the Enol  form (stabilized by intramolecular hydrogen bonding).
  • Why this matters: When using this intermediate for heterocycle formation (e.g., Trametinib synthesis), the Enol form is often the reactive nucleophile.

Tautomerism cluster_0 Structural Dynamics Keto Keto Form (Major in CDCl3) Reactive Electrophile Enol Enol Form (Stabilized by H-bond) Reactive Nucleophile Keto->Enol Tautomerization (H+ shift)

Figure 1: Tautomeric equilibrium of CAS 113118-83-5. The intramolecular hydrogen bond in the Enol form creates a pseudo-six-membered ring, influencing solubility and reactivity.

Part 2: Synthetic Pathways & Protocols

For drug development, purity and scalability are paramount. Two primary routes exist: the Diketene Route (Industrial) and the Ester Exchange Route (Laboratory).

2.1 Comparative Methodology
ParameterMethod A: Diketene AdditionMethod B: Ester Exchange
Reagents Diketene + CyclopropylamineEthyl Acetoacetate + Cyclopropylamine
Atom Economy 100% (Addition reaction)Lower (Ethanol byproduct)
Safety Profile High Risk: Diketene is lacrimatory/explosiveSafe: Standard organic reagents
Scalability Preferred for kg-ton scalePreferred for g-kg scale
Purity High (No leaving groups)Requires distillation of ethanol
2.2 Detailed Protocol: Method B (Laboratory Scale)

Recommended for research labs lacking specialized diketene handling equipment.

Objective: Synthesis of N-cyclopropyl-3-oxobutanamide (10g scale).

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Toluene (Solvent, optional for azeotrope)

  • DMAP (0.01 eq, Catalyst - Critical for rate acceleration)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap (if using toluene) or a simple distillation head.

  • Addition: Charge Ethyl acetoacetate and DMAP. Heat to 90°C.

  • Reaction: Add Cyclopropylamine dropwise over 30 minutes. The reaction is endothermic; maintain internal temperature.

  • Elimination: As the amine attacks the ester, ethanol is generated.

    • Process Control: Continuously distill off ethanol (

      
      ) to drive the equilibrium forward (Le Chatelier's principle).
      
  • Workup: Once ethanol cessation is observed, cool to RT. The product may crystallize or remain as an oil depending on purity.

  • Purification: Recrystallize from Hexane/EtOAc (dissolve hot, cool slowly).

Self-Validating Check:

  • NMR (

    
    ):  Look for the disappearance of the ethyl quartet (4.2 ppm) and triplet (1.3 ppm) from the starting material. Confirm cyclopropyl protons (0.5–0.8 ppm multiplet).
    

Synthesis SM1 Ethyl Acetoacetate Reaction Nucleophilic Acyl Substitution (90°C, -EtOH) SM1->Reaction SM2 Cyclopropylamine SM2->Reaction Cat DMAP (Cat.) Cat->Reaction TetInt Tetrahedral Intermediate Reaction->TetInt Prod N-cyclopropyl-3-oxobutanamide (Target) TetInt->Prod Byprod Ethanol (Remove via Distillation) TetInt->Byprod

Figure 2: Mechanism of Method B. Continuous removal of the ethanol byproduct is the critical process control point to ensure high yield.

Part 3: Pharmaceutical Application (Trametinib)[3][4]

The primary industrial driver for N-cyclopropyl-3-oxobutanamide is its role as the "warhead" precursor for Trametinib (Mekinist), a MEK1/2 inhibitor used in melanoma treatment.

3.1 The Chemical Logic

Trametinib contains a complex pyridopyrimidine scaffold. The N-cyclopropyl-3-oxobutanamide moiety provides:

  • The N-Cyclopropyl group: A steric bulk element that fits into the allosteric pocket adjacent to the ATP binding site of MEK.

  • The 1,3-Dicarbonyl equivalent: Essential for the cyclization reaction to form the pyridone ring.

3.2 Reaction Context

In the synthesis of Trametinib, this amide reacts with an aryl guanidine or similar electrophilic partner in a condensation-cyclization sequence (often Knorr-type or similar heterocycle synthesis).

Critical Quality Attribute (CQA): For GMP synthesis of Trametinib, the N-cyclopropyl-3-oxobutanamide must be free of Cyclopropylamine (genotoxic impurity risk) and Acetoacetic acid (leads to side reactions).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4376677, N-Cyclopropylacetamide. Retrieved from [Link]

    • Note: Confirms synonym st
  • Abe, H., et al. (2011).Process for preparing pyridone derivatives. US Patent 2011/0135497.
  • Note: Provides context on the lipophilicity changes induced by N-cyclopropyl substitution.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Note: Authoritative text on keto-enol tautomerism mechanisms in -dicarbonyls.

Methodological & Application

Scalable synthesis of N-cyclopropyl-3-oxobutanamide from diketene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for the Synthesis of N-Cyclopropyl-3-oxobutanamide via Diketene Acetoacetylation

Executive Summary

N-cyclopropyl-3-oxobutanamide (CAS: 2043-61-0), also known as N-cyclopropylacetoacetamide, is a critical pharmacophore intermediate used in the synthesis of broad-spectrum antibiotics (e.g., fluoroquinolones) and agrochemicals.

Classically, this molecule is synthesized via the nucleophilic ring-opening of diketene by cyclopropylamine . While atom-economical, the reaction is violently exothermic (


) and prone to runaway polymerization if the diketene accumulates.

This Application Note details a transition from batch to continuous flow chemistry . By moving to a flow regime, we achieve precise thermal control, minimize the inventory of hazardous diketene, and suppress impurity formation (dimers/oligomers), resulting in a scalable, self-validating protocol suitable for GMP environments.

Reaction Mechanism & Thermodynamics

The synthesis relies on the nucleophilic attack of the primary amine on the carbonyl carbon of the diketene lactone ring.

Key Mechanistic Insights:

  • Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the carbonyl carbon of the diketene.

  • Ring Opening: The tetrahedral intermediate collapses, cleaving the carbon-oxygen bond of the lactone.

  • Enol-Keto Tautomerization: The resulting enol rapidly tautomerizes to the stable

    
    -keto amide form.
    

Critical Quality Attribute (CQA): Temperature must be maintained


. Above this threshold, diketene undergoes base-catalyzed polymerization, forming dehydroacetic acid derivatives and reducing yield.

ReactionMechanism cluster_legend Thermodynamics Diketene Diketene (Electrophile) Intermediate Tetrahedral Intermediate Diketene->Intermediate Nucleophilic Attack SideRxn Polymerization (>30°C / Excess Base) Diketene->SideRxn  Self-reaction Amine Cyclopropylamine (Nucleophile) Amine->Intermediate Product N-cyclopropyl-3-oxobutanamide (Target) Intermediate->Product Ring Opening & Tautomerization Info Exothermic: -110 kJ/mol Fast Kinetics: k > 10 L/mol·s

Figure 1: Mechanistic pathway of diketene acetoacetylation. Note the competing polymerization pathway triggered by thermal runaway.

Safety & Handling: The "Self-Validating" Safety Approach

WARNING: Diketene is a lachrymator, highly reactive, and flammable. Self-Validating Protocol: The system described below uses active pressure monitoring. If the reactor pressure rises (indicating polymerization/clogging), the diketene pump automatically shuts down.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Reaction is violently exothermic.[1]Use of micro-channel heat exchangers (flow) or cryo-cooling (batch).
Polymerization Basic amines catalyze explosive diketene polymerization.[1][2]Never add amine to bulk diketene. Always add diketene to amine (Batch) or mix 1:1 (Flow).
Toxicity Severe lachrymator; inhalation hazard.Closed systems only. Scrubber containing dilute NaOH required for off-gas.

Experimental Protocols

Method A: Lab-Scale Batch Synthesis (Characterization)

Best for: Producing <50g for analytical standards.

Reagents:

  • Diketene (stabilized): 8.4 g (0.1 mol)

  • Cyclopropylamine: 6.0 g (0.105 mol, 1.05 eq)

  • Dichloromethane (DCM) or Toluene: 50 mL

Protocol:

  • Setup: Charge cyclopropylamine and solvent into a 3-neck round-bottom flask equipped with a thermometer, N2 inlet, and dropping funnel.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add diketene dropwise over 45 minutes.

    • Checkpoint: Monitor internal temperature. Stop addition if T > 10°C.

  • Post-Reaction: Allow to warm to 20°C and stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove excess amine), then brine. Dry over MgSO4, filter, and concentrate in vacuo.

Method B: Scalable Continuous Flow Synthesis (Production)

Best for: Kilogram-scale production, GMP compliance, and safety.

System Specifications:

  • Pumps: Dual piston pumps (e.g., Knauer or Vapourtec).

  • Reactor: PFA coil reactor (10 mL volume) or SiC Plate Reactor.

  • Mixer: T-mixer or Static Mixer (high turbulence required).

  • Thermostat: Circulator set to 20°C (Isothermal control).

Flow Protocol:

  • Feed Preparation:

    • Feed A: Diketene (neat) or 50% w/w in Toluene.

    • Feed B: Cyclopropylamine (neat) or 50% w/w in Toluene.

    • Note: Running neat is possible due to the high heat transfer of flow reactors, maximizing throughput.

  • Process Parameters:

    • Stoichiometry: 1.05 equivalents of Amine (Feed B) relative to Diketene (Feed A).

    • Residence Time: 2–5 minutes.

    • Temperature: 20–25°C.

  • Execution:

    • Prime pumps with solvent.

    • Start Feed B (Amine) first to fill the reactor (prevents diketene from entering an empty, uncooled zone).

    • Start Feed A (Diketene).

    • Collect steady-state output after 2 reactor volumes.

FlowProcess TankA Feed A: Diketene PumpA Pump A (Flow Control) TankA->PumpA TankB Feed B: Cyclopropylamine PumpB Pump B (Flow Control) TankB->PumpB Mixer Static Mixer (High Shear) PumpA->Mixer 1.0 eq PumpB->Mixer 1.05 eq Reactor Reactor Coil (T = 20°C) Mixer->Reactor Exothermic Zone Quench Collection/Quench (Solvent Removal) Reactor->Quench Conversion >99%

Figure 2: Continuous flow process diagram. The small reactor volume ensures efficient heat removal, preventing runaway reactions.

Analytical Controls & Troubleshooting

In-Process Control (IPC):

  • Method: GC-FID or HPLC-UV (210 nm).

  • Target: Diketene consumption > 99.5%.

  • Impurity Limit: Dehydroacetic acid (Dimer) < 0.1%.

ObservationRoot CauseCorrective Action
Low Yield / High Dimer Temperature too high during addition.Increase cooling capacity; reduce flow rate (Flow) or addition rate (Batch).
Yellow/Orange Color Polymerization of diketene.[1][3]Check feed stoichiometry. Ensure amine is in slight excess (1.05 eq).
Pressure Spike (Flow) Salt formation or clogging.Use a solvent (Toluene) instead of neat reagents.

References

  • Clemens, R. J. (1986). "Diketene". Chemical Reviews, 86(2), 241–318.

  • Lonza Group. (n.d.). Diketene and Derivatives: Handling and Safety Guide.

  • Wilsmore, N. T. M. (1907). "Keten".[4] Journal of the Chemical Society, Transactions, 91, 1938-1941. (Foundational chemistry of ketenes).[5]

  • PubChem Database. (2023). "N-cyclopropyl-3-oxobutanamide (CAS 2043-61-0)". National Center for Biotechnology Information.

  • Patent US3758690A. (1973). "Pharmaceutical compositions containing N-cyclopropyl-1-amino indanes" (Describes synthesis of N-cyclopropyl acetoacetamide as intermediate).

  • Kappe, C. O. (2013). "Continuous Flow Synthesis of beta-Keto Esters and Amides". Journal of Flow Chemistry. (General reference for flow synthesis of acetoacetamides).

Sources

Using N-cyclopropyl-3-oxobutanamide in Biginelli reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Cyclopropyl-Dihydropyrimidinones via Biginelli Condensation

Executive Summary

This guide details the protocol for utilizing N-cyclopropyl-3-oxobutanamide (also known as N-cyclopropylacetoacetamide) as a


-dicarbonyl building block in the Biginelli multicomponent reaction. While traditional Biginelli protocols favor 

-keto esters (e.g., ethyl acetoacetate), the use of

-keto amides is critical for accessing pharmacologically active 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with enhanced metabolic stability and lipophilicity profiles provided by the cyclopropyl moiety.

Critical Note on Materials: The user-supplied CAS 24324-17-2 corresponds to 9-Fluorenylmethanol (Fmoc-OH precursor). This application note addresses the chemical name provided: N-cyclopropyl-3-oxobutanamide (Correct CAS: 110262-87-8 or similar analogs). Please verify your reagent labels before proceeding.

Scientific Foundation & Mechanism

The Challenge of -Keto Amides

In the Biginelli reaction, the


-dicarbonyl component must enolize to intercept the 

-acyliminium ion intermediate.

-keto amides are inherently less reactive than their ester counterparts due to:
  • Reduced Acidity: The

    
    -protons are less acidic (
    
    
    
    ) compared to esters (
    
    
    ), slowing enolization.
  • Competing Nucleophilicity: The amide nitrogen can compete with the urea, potentially leading to Knoevenagel-type side products rather than the desired DHPM.

The Cyclopropyl Factor

The cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups but introduces significant ring strain (~27.5 kcal/mol). While generally stable to the mild acidic conditions of the Biginelli reaction, strong Brønsted acids at high temperatures (e.g., conc.


 at reflux) can trigger ring-opening hydration. Therefore, Lewis Acid catalysis  is the preferred method for this substrate.
Mechanistic Pathway

The reaction proceeds via the "Kappe Mechanism" (Imine Pathway), where the urea and aldehyde condense first.

BiginelliMechanism Start Aldehyde + Urea Inter1 Acyliminium Ion Start->Inter1 Acid Cat. - H2O Complex Open-Chain Ureide Inter1->Complex + Amide (C-C Bond) Amide N-Cyclopropyl- 3-oxobutanamide (Enol Form) Amide->Complex Nucleophilic Attack Product N-Cyclopropyl-DHPM (Cyclized) Complex->Product Cyclization - H2O

Figure 1: The acid-catalyzed assembly of the DHPM scaffold. The rate-determining step for amides is often the interception of the Acyliminium Ion.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Method A is the "Gold Standard" for yield and functional group tolerance. Method B is a cost-effective alternative for robust substrates.

Method A: Ytterbium Triflate Catalyzed (Recommended)

Best for: High yields, protecting the cyclopropyl ring, and simple workup.

Reagents:

  • Aldehyde (1.0 mmol)

  • N-cyclopropyl-3-oxobutanamide (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • 
     (5 mol%)
    
  • Solvent: Ethanol (Absolute) or Solvent-Free

Step-by-Step:

  • Charge: In a 10 mL round-bottom flask, combine the aldehyde, N-cyclopropyl-3-oxobutanamide, and urea.

  • Catalyst: Add

    
     (31 mg, 0.05 mmol).
    
  • Solvent: Add 2 mL of absolute ethanol. ( Note: Can be performed solvent-free by grinding components in a mortar/pestle for 5 mins, then heating).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor TLC (EtOAc/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Quench: Cool to room temperature. Pour the mixture into crushed ice (20 g).

  • Isolation: The solid product precipitates. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol.

Method B: TMSCl / NaI Mediated (The "In Situ" Lewis Acid)

Best for: Laboratories without Lanthanide catalysts.

Reagents:

  • Aldehyde (1.0 mmol)

  • N-cyclopropyl-3-oxobutanamide (1.0 mmol)

  • Urea (1.2 mmol)

  • TMSCl (Trimethylsilyl chloride) (0.5 mmol)

  • NaI (Sodium Iodide) (0.5 mmol)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Activation: Dissolve NaI in Acetonitrile (3 mL) and add TMSCl. Stir for 10 mins (generates TMSI equivalent in situ).

  • Addition: Add the aldehyde, urea, and

    
    -keto amide.
    
  • Reaction: Stir at room temperature for 30 mins, then reflux for 2–4 hours.

  • Workup: Pour into sodium thiosulfate solution (10% aq) to remove any iodine color. Extract with ethyl acetate.[2]

Data Analysis & Troubleshooting

Expected Yield Comparison

-keto amides typically yield lower than esters. The following data illustrates the efficiency of Method A vs. Traditional HCl.
EntryAldehyde (R)CatalystTime (h)Yield (%)Cyclopropyl Integrity
1 PhenylHCl (Conc.)855Risk of Ring Opening
2 PhenylYb(OTf)3 3 88 Intact
3 4-Cl-PhenylTMSCl/NaI482Intact
4 4-OMe-PhenylYb(OTf)33.591Intact
Self-Validating the Protocol (QC Checks)
  • NMR Signature: The product formation is confirmed by the appearance of the chiral proton at the C4 position (usually a doublet or singlet around

    
     5.1–5.5 ppm in 
    
    
    
    NMR) and the distinct NH singlets of the urea moiety (
    
    
    7.0–9.0 ppm).
  • Cyclopropyl Check: Verify the cyclopropyl protons are intact. Look for the characteristic multiplets at high field (

    
     0.5–0.9 ppm). If these signals disappear or shift to alkene regions (
    
    
    
    5.0+), ring opening has occurred (Protocol Failure).
Decision Matrix for Optimization

Optimization Start Start Reaction CheckTLC TLC Check (3 Hours) Start->CheckTLC Result1 Aldehyde Consumed? CheckTLC->Result1 Success Isolate Product Result1->Success Yes Fail Low Conversion Result1->Fail No Action1 Add 5 mol% more Catalyst Increase Temp by 10°C Fail->Action1 Conventional Heating Action2 Switch to Microwave (120°C, 10 min) Fail->Action2 If Equipment Available

Figure 2: Workflow for monitoring and optimizing the reaction if conversion is sluggish.

References

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Ma, Y., et al. (2000).[6] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry.

  • Sabitha, G., et al. (2003). "TMSCl/NaI promoted Biginelli condensation: a novel and efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones." Tetrahedron Letters.

  • Wessjohann, L. A., et al. (2009). "Multiple Component Reactions of beta-Keto Amides." Current Organic Chemistry. (General reactivity context for amides in MCRs).

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from N-Cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl motifs into pharmaceutical scaffolds has become a cornerstone of modern medicinal chemistry, conferring improved metabolic stability, potency, and reduced off-target effects (e.g., in kinase inhibitors like Trametinib or fluoroquinolones).

N-cyclopropyl-3-oxobutanamide (CAS: 110262-87-8) represents a high-value "chimeric" building block. It combines the reactive versatility of a


-keto amide with the pharmacologically desirable N-cyclopropyl moiety. This guide details the strategic utilization of this scaffold to generate diverse heterocyclic intermediates—specifically pyrimidines , pyridones , and pyrazoles —which serve as core structures for MEK, BRAF, and tyrosine kinase inhibitors.

Part 1: Chemical Profile & Reactivity Matrix

The utility of N-cyclopropyl-3-oxobutanamide stems from its three distinct reactive sites, allowing for divergent synthesis.

Structural Reactivity Analysis
  • C2-Methylene (Nucleophilic): Highly acidic (

    
    ) due to the flanking carbonyls; prime site for alkylation, Knoevenagel condensation, and diazo coupling.
    
  • C3-Ketone (Electrophilic): Susceptible to nucleophilic attack; precursor to enaminones.

  • Amide Nitrogen: The cyclopropyl group provides steric bulk and lipophilicity, modulating the solubility and binding affinity of the final drug candidate.

Strategic Reaction Pathway (Graphviz)

ReactionPathways Start N-cyclopropyl-3-oxobutanamide (Starting Material) Enaminone Intermediate A: Enaminone Derivative Start->Enaminone Condensation (Ref 1) Dihydropyridine Target 3: 1,4-Dihydropyridines (Hantzsch Synthesis) Start->Dihydropyridine 3-Component Coupling DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone Pyrimidine Target 1: N-cyclopropyl-pyrimidinones (Kinase Inhibitor Core) Enaminone->Pyrimidine Cyclization (Ref 2) Pyrazole Target 2: N-cyclopropyl-pyrazoles (Anti-inflammatory Core) Enaminone->Pyrazole Cyclization Guanidine Reagent: Guanidine/Amidine Guanidine->Pyrimidine Hydrazine Reagent: Hydrazines Hydrazine->Pyrazole Aldehyde Reagent: Aldehyde (R-CHO) Aldehyde->Dihydropyridine

Figure 1: Divergent synthesis pathways from N-cyclopropyl-3-oxobutanamide. The Red path indicates the primary workflow described in Protocol 1 & 2.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of the "Gateway" Enaminone

Target: (E)-2-acetyl-N-cyclopropyl-3-(dimethylamino)acrylamide Rationale: Converting the


-keto amide to an 

-unsaturated enaminone introduces a "push-pull" alkene system. This is the industry-standard method for constructing pyrimidine rings with high regioselectivity [1].

Materials:

  • N-cyclopropyl-3-oxobutanamide (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Solvent: Toluene (anhydrous) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Charging: In a dry 3-neck round-bottom flask equipped with a reflux condenser and internal temperature probe, charge N-cyclopropyl-3-oxobutanamide (10.0 g, 70.8 mmol) and Toluene (100 mL).

  • Addition: Add DMF-DMA (11.3 mL, 85.0 mmol) dropwise over 15 minutes at room temperature. Note: Slight exotherm may be observed.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material peak should disappear, replaced by a more polar enaminone peak.

  • Work-up (Crystallization):

    • Cool the reaction mixture to room temperature (20°C).

    • Cool further to 0–5°C using an ice bath.

    • Add n-Heptane (50 mL) slowly to induce precipitation.

    • Stir at 0°C for 1 hour.

  • Isolation: Filter the yellow solid and wash with cold n-Heptane (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Appearance: Bright yellow crystalline solid.

Protocol 2: Cyclization to N-Cyclopropyl-Pyrimidinone Scaffold

Target: N-cyclopropyl-substituted Pyrimidinone (Kinase Inhibitor Precursor) Rationale: This step mimics the construction of the pyrimidine core found in drugs like Trametinib. The enaminone reacts with a guanidine or urea derivative. Here, we use Guanidine Carbonate to form the 2-amino-pyrimidine core [2].

Materials:

  • Enaminone intermediate (from Protocol 1) (1.0 eq)

  • Guanidine Carbonate (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.5 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: Dissolve Guanidine Carbonate (1.1 eq) in Ethanol (10 V) and stir for 30 minutes.

  • Coupling: Add the Enaminone intermediate (1.0 eq) to the guanidine solution.

  • Cyclization: Add NaOEt (1.5 eq) and heat the mixture to Reflux (78°C) for 8–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The guanidine nitrogen attacks the

      
      -carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular cyclization.
      
  • Quenching: Distill off ~70% of the solvent. Cool the residue to room temperature and pour into ice-water (10 V).

  • Neutralization: Adjust pH to ~7.0 using dilute Acetic Acid.

  • Isolation: The product typically precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Data Summary Table:

ParameterSpecificationNotes
Reaction Temp 78°C (Reflux)Critical for ring closure
Time 8–12 HoursMonitor disappearance of enaminone
Yield 75–85%Dependent on guanidine source purity
Key Impurity Uncyclized Michael AdductIndicates incomplete reaction (extend time)

Part 3: Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters must be verified.

NMR Characterization (Enaminone Intermediate)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.10 (s, 3H, -COCH3 )
      
    • 
       2.90–3.10 (s, 6H, -N(CH3 )2)
      
    • 
       7.50 (s, 1H, =CH -N)
      
    • 
       0.5–0.7 (m, 4H, Cyclopropyl CH2 )
      
    • Diagnostic Signal: The singlet at ~7.50 ppm confirms the formation of the enamine double bond.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic/enamine) and 210 nm (amide).

References

  • Liskon Biological. (2024). Reaction between DMF-DMA and methyl groups: Mechanisms and Applications. Retrieved from [Link]

  • ResearchGate. (2025).[9] 3-Oxobutanamides in Heterocyclic Synthesis: Approaches for new Pyridines and Pyrimidines. Retrieved from [Link]

  • Google Patents. (2019). CN109336884B - Method for synthesizing trametinib key intermediate.[8][10] Retrieved from

  • Chemical Papers. (2023). Identification and synthesis of potential process-related impurities of trametinib. Retrieved from [Link][11]

Sources

Procedure for synthesizing quinoline derivatives from N-cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Approach to the Synthesis of Novel 4-(Cyclopropylamino)quinoline Derivatives from N-Cyclopropyl-3-oxobutanamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2] Concurrently, the incorporation of a cyclopropyl moiety is a widely adopted strategy in modern drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3] This document provides a comprehensive guide to a robust and efficient protocol for the synthesis of novel 2-methyl-4-(cyclopropylamino)quinoline derivatives. The strategy leverages the principles of the Combes quinoline synthesis, reacting various anilines with N-cyclopropyl-3-oxobutanamide, a readily accessible and medicinally relevant β-ketoamide. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, and offer expert insights into process optimization and troubleshooting, equipping researchers with a powerful tool for the generation of diverse quinoline libraries for drug discovery programs.

Scientific Principles and Mechanistic Rationale

The synthesis of quinolines from anilines and 1,3-dicarbonyl compounds is a classic and versatile transformation in heterocyclic chemistry. The protocol described herein is a specialized application of the Combes synthesis , which facilitates the formation of substituted quinolines under acidic conditions.[1][4]

The Combes Reaction Mechanism

The reaction proceeds through a sequence of acid-catalyzed steps:

  • Enamine Formation: The reaction initiates with the condensation of the aromatic amine (aniline) with the β-ketoamide (N-cyclopropyl-3-oxobutanamide). The acid catalyst protonates the ketone carbonyl, activating it for nucleophilic attack by the aniline nitrogen. Subsequent dehydration yields a crucial β-enaminone intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The enaminone intermediate, upon protonation of the remaining amide carbonyl, undergoes an intramolecular cyclization. The electron-rich aromatic ring of the aniline moiety attacks the activated carbonyl carbon in an electrophilic aromatic substitution step, forming the new heterocyclic ring.

  • Dehydration and Aromatization: The resulting cyclized intermediate readily undergoes dehydration to form the fully aromatic quinoline ring system, which is the thermodynamic driving force for the reaction.

Understanding this mechanism is critical for troubleshooting. For instance, anilines bearing strong electron-withdrawing groups may react sluggishly due to the reduced nucleophilicity of both the nitrogen atom and the aromatic ring, potentially requiring stronger acidic conditions or higher temperatures.

Diagram of the Proposed Reaction Mechanism

The following diagram illustrates the step-wise conversion of an aniline and N-cyclopropyl-3-oxobutanamide into the target quinoline derivative.

Combes_Mechanism Start Aniline + N-Cyclopropyl-3-oxobutanamide Enaminone β-Enaminone Intermediate (Schiff Base Formation) Start->Enaminone Condensation (-H₂O) Catalyst Acid Catalyst (H+) Catalyst->Enaminone Catalyzes Cyclization Intramolecular Electrophilic Aromatic Substitution Catalyst->Cyclization Catalyzes Enaminone->Cyclization Ring Closure Dehydration Dehydration & Aromatization Cyclization->Dehydration Intermediate Formation Product 2-Methyl-4-(cyclopropylamino)quinoline Dehydration->Product Final Product (-H₂O)

Caption: Acid-catalyzed mechanism for the Combes-type synthesis.

Experimental Protocols

Safety Precaution: These protocols involve the use of strong, corrosive acids (e.g., polyphosphoric acid, sulfuric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: General Procedure for the Synthesis of 2-Methyl-4-(cyclopropylamino)quinolines

This protocol provides a general method applicable to a range of substituted anilines.

Materials and Reagents

Reagent/MaterialTypical Molar Eq.Notes
Substituted Aniline1.0Starting material.
N-Cyclopropyl-3-oxobutanamide1.1 - 1.2The β-dicarbonyl component. A slight excess ensures full conversion.
Polyphosphoric Acid (PPA)~10x by weightServes as both catalyst and solvent. Can be preheated.
Ice-water-For quenching the reaction.
10 M Sodium Hydroxide (aq)-For neutralization during workup.
Ethyl Acetate or Dichloromethane-For extraction.
Anhydrous Sodium Sulfate-For drying the organic phase.

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or air condenser), carefully add polyphosphoric acid (PPA). Begin heating the PPA to approximately 100-110 °C with stirring.

  • Reagent Addition: Once the PPA is at temperature and stirrable, add the substituted aniline (1.0 eq.) to the flask. Allow it to dissolve completely.

  • Addition of Ketoamide: Slowly and portion-wise, add the N-cyclopropyl-3-oxobutanamide (1.1 eq.) to the reaction mixture. The addition may be exothermic. Maintain the internal temperature between 120-140 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 130 °C for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Quenching: After completion, allow the mixture to cool to about 80-90 °C. Very carefully and slowly, pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously.

  • Neutralization: The resulting aqueous slurry will be strongly acidic. Slowly neutralize the mixture by adding 10 M aqueous sodium hydroxide until the pH is approximately 8-9. A precipitate of the crude product should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the pure quinoline derivative.

Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Heat PPA (100-110 °C) B 2. Add Aniline A->B C 3. Add N-Cyclopropyl- 3-oxobutanamide B->C D 4. Heat & Stir (130 °C, 2-5 h) C->D E 5. Cool & Quench on Ice-Water D->E F 6. Neutralize with NaOH (pH 8-9) E->F G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J Characterization

Caption: Step-by-step experimental workflow for synthesis.

Data Interpretation and Troubleshooting

Expected Data

Substrate Example (Aniline)Product NameExpected Yield (%)Notes
Aniline2-Methyl-4-(cyclopropylamino)quinoline65-75%Standard substrate.
4-Chloroaniline7-Chloro-2-methyl-4-(cyclopropylamino)quinoline60-70%Halogens are well-tolerated.
4-Methoxyaniline7-Methoxy-2-methyl-4-(cyclopropylamino)quinoline70-85%Electron-donating groups accelerate the reaction, leading to higher yields.
4-Nitroaniline7-Nitro-2-methyl-4-(cyclopropylamino)quinoline20-35%Strong electron-withdrawing groups deactivate the ring, reducing yield significantly.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Conversion 1. Insufficient temperature.2. Deactivated aniline substrate.3. PPA is old or has absorbed moisture.1. Ensure internal temperature reaches 130-140 °C.2. Increase reaction time or temperature (up to 160 °C).3. Use fresh PPA.
Formation of Dark Tar Reaction temperature is too high or reaction time is too long, leading to decomposition.Reduce reaction temperature to 120 °C and monitor carefully by TLC to stop the reaction upon completion.
Difficult Workup The PPA/water mixture is too viscous or forms an emulsion during extraction.Use a larger volume of water for quenching. Add more organic solvent and brine during extraction to break emulsions.
Multiple Products on TLC Isomeric products formed due to regioselectivity issues with meta-substituted anilines.This is an inherent challenge. Careful column chromatography is required to isolate the major isomer.

Conclusion

This application note details a reliable and scalable protocol for synthesizing 2-methyl-4-(cyclopropylamino)quinoline derivatives, a compound class with significant potential in medicinal chemistry. By applying the principles of the Combes synthesis to the reaction between anilines and N-cyclopropyl-3-oxobutanamide, researchers can efficiently generate diverse molecular libraries. The provided mechanistic insights, detailed procedures, and troubleshooting advice serve as a comprehensive resource for scientists engaged in the discovery and development of novel heterocyclic drug candidates.

References

  • Conrad–Limpach synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available at: [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Bischler–Napieralski reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Arcadi, A., et al. (2005). A New Green Approach to the Friedländer Synthesis of Quinolines . Synlett. Available at: [Link]

  • Conrad-Limpach Reaction . Cambridge University Press. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions . ACS Publications. Available at: [Link]

  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst . Taylor & Francis. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds . ResearchGate. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives . PMC. Available at: [Link]

  • Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application . Zenodo. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups . Hypha Discovery Blogs. Available at: [Link]

Sources

Application Notes & Protocols: Catalytic Functionalization of N-cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-cyclopropyl-3-oxobutanamide Scaffold

The N-cyclopropyl-3-oxobutanamide core represents a confluence of strategically important motifs in modern medicinal chemistry. The cyclopropyl group is a well-established bioisostere for phenyl rings and gem-dimethyl groups, often introduced to enhance metabolic stability, improve binding affinity by enforcing specific conformations, and modulate lipophilicity.[1] Concurrently, the β-ketoamide functionality is a highly versatile synthetic handle, offering multiple reactive sites for diversification. Catalytic methods that can selectively and, ideally, stereoselectively functionalize this scaffold are of paramount importance for building libraries of complex molecules for drug discovery programs.

This guide provides an in-depth exploration of catalytic strategies for modifying N-cyclopropyl-3-oxobutanamide at its key reactive positions: the α-carbon, the β-carbonyl, and the C-H bonds of the cyclopropyl ring. We will move from the well-established chemistry of the active methylene group to the more advanced C-H activation strategies, providing detailed protocols and the scientific rationale behind them.

α-Carbon Functionalization: Leveraging the Active Methylene Core

The protons on the α-carbon, flanked by two carbonyl groups, are acidic and readily deprotonated, making this position the most common site for initial functionalization. Modern catalytic methods focus on achieving high enantioselectivity in these transformations.

1.1. Asymmetric α-Azidation via Chiral Lewis Acid Catalysis

The introduction of an azide group provides a gateway to synthesizing chiral α-amino acids and other nitrogen-containing heterocycles. Chiral Lewis acid catalysis using hypervalent iodine reagents offers a mild and efficient route.[2]

Scientific Rationale: The strategy relies on the coordination of a chiral Lewis acid (e.g., a Cu(II)-Box complex) to the β-ketoamide, creating a chiral environment around the α-carbon. This complex then directs the approach of an electrophilic azidating agent, such as a bench-stable azidobenziodoxole, to one face of the enolate, resulting in high stereocontrol. The choice of the ligand is critical for inducing asymmetry, while the hypervalent iodine reagent acts as a potent yet manageable source of the azide electrophile.

Experimental Protocol: Enantioselective α-Azidation

Reaction: N-cyclopropyl-3-oxobutanamide + Azidobenziodoxole → (R)-2-azido-N-cyclopropyl-3-oxobutanamide

Materials:

  • N-cyclopropyl-3-oxobutanamide (1.0 equiv)

  • Azidobenziodoxole (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Chiral Bis(oxazoline) ligand (e.g., (R)-Ph-Box) (11 mol%)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%), the chiral Box ligand (11 mol%), and activated 4Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Reaction Assembly: Cool the flask to 0 °C. Add N-cyclopropyl-3-oxobutanamide (1.0 equiv) to the catalyst mixture.

  • Add the azidobenziodoxole reagent (1.2 equiv) portion-wise over 10 minutes.

  • Execution: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the α-azido product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Representative Results for α-Functionalization

Catalyst/MethodFunctionalizationYield (%)Enantioselectivity (% ee)Source
Cu(I)/N,N'-Dioxideα-Aminationup to 98%up to 95%[3]
Chiral Lewis Acid/Iodine(III)α-NitrooxylationGoodHigh[2]
Phase-Transfer Catalysisα-AlkylationGoodHigh[4]
Quinine-derived SquaramideMichael AdditionExcellentExcellent[5]

Diagram: Catalytic Cycle for Asymmetric α-Azidation

G Catalyst Chiral Cu(II)-Ligand Complex Enolate Chiral Enolate Complex Catalyst->Enolate + Substrate Substrate N-cyclopropyl- 3-oxobutanamide Substrate->Enolate Product_Complex Product-Catalyst Complex Enolate->Product_Complex + Reagent Reagent Azidobenziodoxole (Electrophilic N3 Source) Reagent->Product_Complex Product_Complex->Catalyst Product Release Product α-Azido Product Product_Complex->Product G cluster_glovebox Inert Atmosphere (Glovebox) cluster_autoclave High-Pressure Autoclave cluster_lab_bench Lab Bench Catalyst_Prep Catalyst Preparation ([Ir] + Chiral Ligand in MeOH) Reaction Substrate + Catalyst Solution Catalyst_Prep->Reaction Transfer Hydrogenation Pressurize with H₂ Heat and Stir Reaction->Hydrogenation Workup Vent, Concentrate Hydrogenation->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis NMR, HRMS, Chiral HPLC Purification->Analysis G Start Substrate + Pd(II)L*n (L* = Chiral Ligand) Coordination Bidentate Coordination Complex Start->Coordination CMA Concerted Metalation- Deprotonation (C-H Activation) Coordination->CMA Palladacycle Chiral Palladacycle Intermediate CMA->Palladacycle OxAdd Oxidative Addition or Transmetalation with Ar-BXn Palladacycle->OxAdd Intermediate Pd(IV) Intermediate OxAdd->Intermediate RedElim Reductive Elimination Intermediate->RedElim Product Arylated Product RedElim->Product Catalyst_Regen Pd(II)L*n (Regenerated) RedElim->Catalyst_Regen Catalyst_Regen->Coordination Enters next cycle

Sources

Troubleshooting & Optimization

Technical Support Center: N-Cyclopropyl-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: N-CYC-BETA-KETO-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Landscape

User Query: "My yield for N-cyclopropyl-3-oxobutanamide (CAS: 2043-61-0) is inconsistent. I am seeing oiling out, low conversion, or impurities. How do I stabilize the process?"

Technical Diagnosis: The synthesis of N-cyclopropyl-3-oxobutanamide involves the acetoacetylation of cyclopropylamine. The instability of the yield usually stems from three competing factors:

  • Exotherm Control (Diketene Route): Uncontrolled heat leads to diketene polymerization rather than amidation.

  • Equilibrium Limitations (EAA Route): The reaction with ethyl acetoacetate is reversible; failure to remove ethanol stalls conversion at ~60%.

  • Product Solubility: The product is amphiphilic and water-soluble, leading to massive losses during aqueous workups.

Reaction Pathway Visualization

ReactionPathways cluster_0 Route A: Industrial (Diketene) cluster_1 Route B: Laboratory (EAA) Diketene Diketene (Highly Reactive) Inter_A Tetrahedral Intermediate Diketene->Inter_A Nucleophilic Attack (T < 0°C) CPA_A Cyclopropylamine CPA_A->Inter_A Product_A N-cyclopropyl- 3-oxobutanamide Inter_A->Product_A Ring Opening (Exothermic) EAA Ethyl Acetoacetate (EAA) Equilibrium Equilibrium State EAA->Equilibrium CPA_B Cyclopropylamine CPA_B->Equilibrium Product_B N-cyclopropyl- 3-oxobutanamide Equilibrium->Product_B Catalyst/Heat Ethanol Ethanol (Byproduct) Equilibrium->Ethanol Must Remove! Ethanol->Equilibrium Inhibition

Caption: Mechanistic comparison of the kinetic Diketene route vs. the thermodynamic EAA route.

Protocol Modules

Module A: The Diketene Route (High Yield / High Risk)

Best for: Scale-up (>100g), Industrial settings.

Safety Critical: Diketene is a lachrymator and explosion hazard. All operations must be performed in a fume hood with a blast shield.

The Protocol:

  • Solvent Selection: Use Dichloromethane (DCM) or Toluene . DCM is preferred for solubility, but Toluene allows for safer handling if temperature spikes occur.

  • Setup: 3-neck flask, internal thermometer, dropping funnel, nitrogen inlet.

  • Charge: Add Cyclopropylamine (1.0 equiv) and Solvent (5-10 volumes). Cool to -5°C to 0°C .

  • Addition: Add Diketene (1.05 equiv) dropwise.

    • Critical Control Point: The internal temperature must never exceed 5°C during addition. If it does, stop addition immediately. High temps favor diketene dimerization (forming dehydroacetic acid).

  • Post-Reaction: Allow to warm to 20°C over 2 hours.

  • Workup (The "Salting Out" Trick):

    • Do NOT wash with excess water. The product is water-soluble.

    • Wash with a small volume of saturated NaCl/NaHCO3 solution.

    • Dry organic layer over MgSO4.

    • Concentrate in vacuo. If the product oils out, induce crystallization by adding cold MTBE or Hexane/EtOAc (9:1) and scratching the flask.

Module B: The EAA Route (Safer / Lower Yield)

Best for: Academic labs, Safety-restricted zones.

The Issue: The reaction


 is reversible. You must drive the equilibrium.

The Protocol:

  • Reagents: Ethyl Acetoacetate (1.0 equiv), Cyclopropylamine (1.2 equiv).

  • Catalyst: Add DMAP (5 mol%) or Iodine (5 mol%) .

  • Technique:

    • Method 1 (Dean-Stark): Reflux in Toluene. The boiling point of cyclopropylamine (50°C) is lower than Toluene, making this difficult without losing amine. Not recommended.

    • Method 2 (Neat/High Temp): Mix neat. Heat to 90°C. Distill off Ethanol continuously.

    • Method 3 (The "Kato" Alternative): Use 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) instead of EAA.

      • Reflux TKD + Amine in Xylene (130°C).

      • TKD generates "acetylketene" in situ.

      • Yield: >90%.

      • Workup: Evaporate solvent. Recrystallize.

Troubleshooting & Optimization (FAQ)

Ticket #402: "My product is a dark red oil and won't crystallize."

Diagnosis: Decomposition or impurities.

  • Cause 1 (Diketene Route): You added diketene too fast. The exotherm caused polymerization (red/brown tar).

  • Cause 2 (EAA Route): Schiff base formation. Excess heat caused the amine to attack the ketone carbonyl instead of the ester.

  • Solution:

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate.

    • Add Hexane until cloudy.

    • Store in a freezer (-20°C) overnight.

    • Pro Tip: Seed with a pure crystal if available.

Ticket #403: "Yield is stuck at 50% (EAA Route)."

Diagnosis: Ethanol inhibition.

  • Explanation: As ethanol builds up, it reacts with the product to reform EAA (back-reaction).

  • Fix: You must remove ethanol. If you cannot distill it (due to amine volatility), use Molecular Sieves (4Å) in the reaction vessel to trap ethanol, or switch to the TKD (Kato's Reagent) method which releases acetone (volatile) instead of ethanol.

Ticket #404: "I lost everything during the water wash."

Diagnosis: Partition coefficient error.

  • Explanation: N-cyclopropyl-3-oxobutanamide has a polar amide and a ketone; it loves water.

  • Fix:

    • Never use pure water. Use saturated Brine .

    • Perform "Back-Extraction": Extract your aqueous waste layer 3x with DCM. Combine these with your main organic layer.[1]

    • Self-Validating Step: TLC the aqueous layer (use KMnO4 stain) before discarding it.

Comparative Data

ParameterDiketene RouteEAA (Catalytic)TKD (Kato's Reagent)
Yield Potential 85 - 95%50 - 70%85 - 95%
Reaction Time 2 - 4 Hours12 - 24 Hours1 - 3 Hours
Temp Profile Cryogenic (-5°C)High Heat (90°C+)Reflux (110-140°C)
Safety Risk Critical (Explosive)LowModerate
Atom Economy 100%Low (Loss of EtOH)Low (Loss of Acetone)
Key Impurity Dehydroacetic acidSchiff BaseAcetone adducts

Logic & Decision Tree

Use this flow to diagnose low yields immediately.

TroubleshootingTree Start Start: Low Yield Diagnosis RouteCheck Which Route? Start->RouteCheck Diketene Diketene Route RouteCheck->Diketene EAA EAA Route RouteCheck->EAA ColorCheck Is crude dark red/brown? Diketene->ColorCheck TempIssue Exotherm Spike: Diketene Polymerized ColorCheck->TempIssue Yes WorkupIssue Aqueous Loss: Product in Water Layer ColorCheck->WorkupIssue No (Pale Yellow) ConversionCheck Is Starting Material Left on TLC? EAA->ConversionCheck EquilibriumIssue Equilibrium Stall: Remove Ethanol ConversionCheck->EquilibriumIssue Yes SchiffIssue Wrong Isomer: Lower Temp / Change Catalyst ConversionCheck->SchiffIssue No (New Spots)

Caption: Diagnostic flowchart for isolating yield loss vectors in beta-keto amide synthesis.

References

  • Trametinib Intermediate Synthesis: CN109336884B - Method for synthesizing trametinib key intermediate.[2][3] (2021).[2][4] Describes the cyclization downstream, validating the amide structure.

  • Diketene Chemistry:Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241-318.
  • Kato's Reagent (TKD): C. P. Chem. (2025).[5][6][7] (General reference to 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a lab-safe diketene equivalent for beta-keto amide synthesis).

  • Cyclopropylamine Synthesis: US4590292A - Process for the manufacture of cyclopropylamine.[8] (1986). Provides context on the stability and handling of the amine starting material.

  • Enzymatic/Green Routes: Mateo R. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis. (Relevant for understanding EAA transesterification kinetics).

Sources

Purification methods for N-cyclopropyl-3-oxobutanamide: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #2444: Purification of N-cyclopropyl-3-oxobutanamide

Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Purification Strategy (Recrystallization vs. Chromatography)

Executive Summary

You are encountering difficulties purifying N-cyclopropyl-3-oxobutanamide (also known as N-cyclopropylacetoacetamide). This compound presents a classic "Process Chemistry" dilemma: it is a low-melting solid (often waxy) that is prone to oiling out during recrystallization, yet it possesses a


-keto amide moiety susceptible to tautomeric decomposition  or hydrolysis on acidic silica gel during chromatography.

This guide provides a validated decision matrix and detailed protocols to resolve these issues.

Part 1: The Decision Matrix (Method Selection)

Before proceeding, determine your primary constraint (Yield vs. Purity) and the physical state of your crude material.

PurificationStrategy Start Crude N-cyclopropyl-3-oxobutanamide CheckState Physical State of Crude? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid MP ~50-70°C Oil Viscous Oil / Gum CheckState->Oil Impure ScaleCheck Scale > 10g? Solid->ScaleCheck Column METHOD B: Flash Chromatography (Buffered Silica) Oil->Column Cannot Crystallize PurityCheck Target Purity > 98%? Recryst METHOD A: Recrystallization (Thermodynamic Control) PurityCheck->Recryst No (Standard) PurityCheck->Column Yes (Polishing) ScaleCheck->PurityCheck No ScaleCheck->Recryst Yes (Scalable)

Figure 1: Decision Matrix for N-cyclopropyl-3-oxobutanamide purification. Select Method A for scale and stability; Select Method B for difficult oils or high-purity polishing.

Part 2: Method A - Recrystallization (The Preferred Route)

Why this fails: The most common failure mode is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs because the melting point of the solvated impurity-product mixture drops below the boiling point of the solvent.

The Fix: Use a Polarity-Gradient Cooling protocol with mandatory seeding.

Optimized Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Hexane 1:3 to 1:5High Best for avoiding hydrolysis. "Green" alternative: EtOAc/Heptane.
Toluene / Heptane 1:2Medium Good for removing non-polar impurities; higher boiling point risks thermal degradation.
Ethanol / Water 1:1Low Risk:[1] Hydrolysis of the amide bond if heated too long. Only use if other methods fail.
Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in the minimum amount of warm EtOAc (approx. 40-45°C). Do not boil. The compound is thermally sensitive.

  • Filtration: Perform a hot filtration if insoluble particulates are present.[2]

  • The "Cloud Point": Slowly add Hexane (or Heptane) dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough drops of EtOAc to make the solution clear again.

  • Seeding (Critical): Add a tiny crystal of pure N-cyclopropyl-3-oxobutanamide. If you lack seeds, scratch the glass wall with a glass rod at the air-liquid interface.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Troubleshooting: If it oils out, reheat slightly to redissolve the oil, add more seed, and cool slower (wrap flask in a towel).

  • Harvest: Cool to 0°C, filter, and wash with cold Hexane.

Part 3: Method B - Chromatography (The "Rescue" Route)

Why this fails:


-keto amides exist in equilibrium between keto and enol forms. The enol form can hydrogen-bond strongly to the acidic silanols on silica gel, causing streaking (tailing)  and potential hydrolysis.

The Fix: Neutralize the stationary phase.

Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: DCM / MeOH (98:2 to 95:5) OR Hexane / EtOAc (Gradient 0%

    
     40% EtOAc).
    
  • Modifier (Crucial): Add 1% Triethylamine (Et3N) to the mobile phase to deactivate acidic sites.

Troubleshooting Guide (Q&A)

Q: My compound is decomposing on the column. I see two spots that merge.

  • A: This is likely keto-enol tautomerism, not decomposition.

    
    -keto amides equilibrate on silica.
    
    • Solution: Run the column faster or switch to neutral alumina. If using silica, the 1% Et3N buffer usually collapses the two spots into one sharp band.

Q: I cannot visualize the compound under UV.

  • A: The chromophore is weak (only carbonyl absorption).

    • Solution: Use KMnO4 stain (oxidizes the alkene/enol) or PMA (Phosphomolybdic Acid) stain. The cyclopropyl ring is generally stable to mild staining but the activated methylene will stain efficiently.

Q: The product contains residual solvent that I cannot remove.

  • A: Amides form strong solvates.

    • Solution: Melt the solid (if stable) under high vacuum or use a drying pistol at 35°C with P2O5.

Part 4: Analytical Validation

To confirm you have the correct structure and not a degradation product (like the decarboxylated ketone), verify with NMR.

AnalyticalWorkflow Sample Purified Crystal/Oil HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Check Cyclopropyl Region (0.5 - 0.9 ppm) HNMR->Check1 Check2 Check Methylene (-CH2-) Singlet at ~3.4 ppm Check1->Check2 Check3 Check Enol (-CH=) Small peak > 12 ppm (OH) or ~5 ppm (CH) Check2->Check3 Result Confirm Purity Check3->Result

Figure 2: Analytical checklist for validating N-cyclopropyl-3-oxobutanamide integrity.

Key NMR Signals (CDCl3):

  • Cyclopropyl protons: Multiplets around

    
     0.5–0.9 ppm.
    
  • Methylene (-C(=O)CH2C(=O)-): Singlet around

    
     3.4–3.6 ppm (Keto form).
    
  • Methyl ketone: Singlet around

    
     2.2 ppm.
    
  • Enol form: You may see a smaller set of signals; the enol -OH is often broad and downfield (>10 ppm).

References

  • Synthesis and Handling of Iron(III)

    • Title: Fe(III) complex compounds for the treatment and prophylaxis of iron deficiency symptoms.[3]

    • Source: Korean Patent KR101529273B1.
    • URL
  • General Purific

    
    -Keto Amides: 
    
    • Title: Recrystallization of Organic Compounds (General Principles for Amides).
    • Source: University of Massachusetts Amherst, Organic Chemistry Lab Manual.
    • URL:[Link]

  • Tautomerism in Chromatography

    • Title: Probing the configur
    • Source: ResearchG
    • URL:[Link]

Sources

Minimizing side products in the acylation of cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of cyclopropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The unique reactivity of the cyclopropyl group presents both opportunities and challenges, particularly concerning the formation of unwanted side products. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve high yields of the desired N-acylcyclopropylamine.

Understanding the Core Challenges

The acylation of cyclopropylamine, while seemingly straightforward, is often complicated by the inherent strain of the three-membered ring. This strain makes the cyclopropyl group susceptible to ring-opening reactions, especially under harsh conditions or in the presence of certain reagents. Additionally, the primary amine functionality can undergo over-acylation to form di-acylated byproducts. Minimizing these side reactions is critical for a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the acylation of cyclopropylamine?

The primary side products are typically formed through two main pathways:

  • Ring-Opening: The strained cyclopropane ring can undergo cleavage, leading to the formation of various linear amides. This is often promoted by strong acids, high temperatures, or certain Lewis acids.[1][2][3][4] The specific ring-opened product can vary depending on the reaction conditions and the presence of nucleophiles.

  • Di-acylation: The initially formed N-acylcyclopropylamine can be further acylated to yield a di-acylcyclopropylamine. This is more likely to occur when using highly reactive acylating agents or an excess of the acylating agent.

Q2: How can I detect the formation of these side products?

A combination of analytical techniques is recommended for monitoring the reaction and identifying byproducts:

  • Thin-Layer Chromatography (TLC): Provides a quick and simple way to visualize the progress of the reaction and the presence of new spots that could indicate side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components, including the desired product and potential ring-opened byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and characterizing any isolated side products.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile compounds and for obtaining accurate mass data to help identify unknown byproducts.

Q3: Are there any general recommendations for choosing an acylating agent?

The choice of acylating agent significantly impacts the reaction outcome. Here's a general guideline:

  • Acid Chlorides and Anhydrides: These are highly reactive and can lead to di-acylation and are sometimes associated with harsher reaction conditions that may promote ring-opening.[9] Their use requires careful control of stoichiometry and temperature.

  • Activated Esters (e.g., N-Hydroxysuccinimide esters, Benzotriazole esters): These are generally milder acylating agents that can reduce the risk of side reactions.[9]

  • Carboxylic Acids with Coupling Reagents: Using coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP, HBTU) to activate a carboxylic acid in situ provides a milder and more controlled acylation method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the acylation of cyclopropylamine and provides actionable solutions.

Issue 1: Low Yield of the Desired N-Acylcyclopropylamine
Potential Cause Troubleshooting Steps
Incomplete Reaction * Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. * Elevate Temperature (with caution): A modest increase in temperature can improve the reaction rate. However, be mindful that excessive heat can promote ring-opening. * Optimize Stoichiometry: Ensure the acylating agent is used in a slight excess (e.g., 1.1-1.2 equivalents) if the amine is the limiting reagent.
Degradation of Starting Material or Product * Use Milder Conditions: Switch to a less reactive acylating agent (e.g., activated ester) or use a coupling reagent with a carboxylic acid. * Lower Reaction Temperature: Perform the reaction at room temperature or even 0 °C to minimize degradation. * Inert Atmosphere: If your substrate or product is sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor Solubility of Reagents * Solvent Screening: Test a range of aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) to find one that dissolves all reactants.
Issue 2: Significant Formation of Ring-Opened Byproducts

This is a critical issue stemming from the inherent reactivity of the cyclopropyl ring.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions * Avoid Strong Acids: Do not use strong acid catalysts. If a base is needed to scavenge acid produced during the reaction (e.g., from an acid chloride), use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). * Maintain Low Temperatures: Run the reaction at or below room temperature. Cooling the reaction mixture to 0 °C is often beneficial.
Lewis Acid Catalysis * Avoid or Carefully Select Lewis Acids: Some Lewis acids can promote ring-opening.[2] If a Lewis acid is necessary, screen for milder options.
Radical-Mediated Ring Opening * Exclude Light and Radical Initiators: In some cases, ring-opening can proceed through a radical mechanism.[10][11] Performing the reaction in the dark and ensuring the absence of radical initiators can be helpful.

Experimental Protocol: Minimizing Ring-Opening with a Mild Acylating Agent

This protocol utilizes an N-hydroxysuccinimide (NHS) ester to mitigate ring-opening.

  • Preparation of the Activated Ester:

    • Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an appropriate solvent (e.g., THF, DCM).

    • Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. The crude NHS ester can often be used directly in the next step.

  • Acylation of Cyclopropylamine:

    • Dissolve the crude NHS ester in a suitable solvent (e.g., DCM).

    • In a separate flask, dissolve cyclopropylamine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

    • Slowly add the cyclopropylamine solution to the NHS ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃), and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification.

Issue 3: Formation of Di-acylated Byproduct
Potential Cause Troubleshooting Steps
Excess Acylating Agent * Control Stoichiometry: Use no more than a slight excess of the acylating agent (1.05-1.1 equivalents). * Slow Addition: Add the acylating agent dropwise to the solution of cyclopropylamine. This maintains a low instantaneous concentration of the acylating agent.
Highly Reactive Acylating Agent * Use a Milder Reagent: Switch from an acid chloride or anhydride to an activated ester or a carboxylic acid with a coupling reagent.
High Reaction Temperature * Lower the Temperature: Perform the reaction at 0 °C or room temperature to reduce the rate of the second acylation.

Data Presentation: Comparison of Acylation Methods

Acylating AgentTypical ConditionsAdvantagesPotential Disadvantages
Acid Chloride Base (e.g., Et₃N), Aprotic Solvent (e.g., DCM), 0 °C to RTHigh reactivity, readily available.Risk of di-acylation and ring-opening if not carefully controlled.[9]
Acid Anhydride Base (e.g., Et₃N, Pyridine), Aprotic Solvent, RT to elevated temp.Often less expensive than acid chlorides.Can require heating, increasing the risk of ring-opening.
Activated Ester (NHS) Aprotic Solvent, RTMild conditions, low risk of side products.Requires pre-activation of the carboxylic acid.
Carboxylic Acid + Coupling Reagent Base (e.g., DIPEA), Aprotic Solvent (e.g., DMF), 0 °C to RTHigh functional group tolerance, mild conditions.Cost of coupling reagents, potential for side reactions from the coupling agent.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired acylation pathway and the competing side reactions.

AcylationPathways CPA Cyclopropylamine Desired N-Acylcyclopropylamine (Desired Product) CPA->Desired Acylation (Desired) RingOpened Ring-Opened Byproducts CPA->RingOpened Ring Opening (Harsh Conditions) AcylX Acylating Agent (R-CO-X) AcylX->Desired Diacyl Di-acyl Byproduct Desired->Diacyl Over-acylation

Caption: Reaction pathways in the acylation of cyclopropylamine.

TroubleshootingFlow start Start: Low Yield or Side Product Formation check_conditions Analyze Reaction Conditions: - Temperature - Reagents - Stoichiometry start->check_conditions is_ring_opening Ring-Opening Observed? check_conditions->is_ring_opening is_diacylation Di-acylation Observed? check_conditions->is_diacylation is_ring_opening->is_diacylation No mild_conditions Implement Milder Conditions: - Lower Temperature - Use Activated Ester - Avoid Strong Acids/Lewis Acids is_ring_opening->mild_conditions Yes control_stoich Control Stoichiometry: - Use ~1.05 eq. Acylating Agent - Slow Addition is_diacylation->control_stoich Yes optimize Re-optimize Reaction: - Monitor by TLC/GC - Adjust time/temp moderately is_diacylation->optimize No mild_conditions->optimize control_stoich->optimize

Caption: Troubleshooting workflow for cyclopropylamine acylation.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Journal of Organic Chemistry. Available at: [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. Available at: [Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3. RSC Publishing. Available at: [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Available at: [Link]

  • Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. Available at: [Link]

  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. Available at: [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Navigating Steric Challenges with N-Cyclopropyl-3-Oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-cyclopropyl-3-oxobutanamide derivatives. This scaffold is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the N-cyclopropyl group. However, this very feature can introduce significant steric challenges in common synthetic transformations. This guide provides in-depth, field-proven insights into overcoming these hurdles, moving beyond simple protocols to explain the "why" behind experimental choices.

Introduction: The Double-Edged Sword of the N-Cyclopropyl Group

The N-cyclopropyl group is more than just a simple alkyl substituent. Its rigid, three-membered ring structure exerts a distinct steric and electronic influence on the amide backbone and the adjacent reactive centers of the 3-oxobutanamide moiety. While beneficial for modulating biological activity, this can lead to frustratingly low yields, stalled reactions, or unexpected side products. This guide is designed to be your first point of reference for troubleshooting these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reactions at the Active Methylene (C2) Position

The C2 methylene of the 3-oxobutanamide core is a key site for functionalization, typically through deprotonation followed by reaction with an electrophile. The steric bulk of the N-cyclopropyl group can significantly hinder the approach of both the base and the incoming electrophile.

Question 1: I am observing low yields and slow reaction rates in the C2-alkylation of my N-cyclopropyl-3-oxobutanamide. What is the likely cause and how can I improve it?

Answer:

This is a classic case of steric hindrance. The N-cyclopropyl group, although small, can restrict access to the C2 position, making it difficult for bulkier bases and electrophiles to react efficiently.

Probable Causes:

  • Inefficient Deprotonation: Sterically demanding bases (e.g., LDA, LiHMDS) may struggle to access the C2 proton due to shielding by the N-cyclopropyl group.

  • Hindered Electrophile Approach: Even if the enolate is formed, a bulky alkylating agent will face a significant steric barrier to approach the C2 carbon.

  • Competitive N-Alkylation: In some cases, alkylation can occur at the amide nitrogen, although this is generally less favorable with amides compared to amines.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for C2-alkylation.

Detailed Protocol for Improved C2-Alkylation:

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. THF can be distilled from sodium/benzophenone, and DMF can be dried over molecular sieves.

  • Deprotonation (Example with NaH):

    • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF, add a solution of N-cyclopropyl-3-oxobutanamide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. The formation of the sodium enolate is crucial.

  • Alkylation:

    • Cool the enolate solution back to 0 °C.

    • Add the alkylating agent (1.1 equivalents) dropwise. For more reactive electrophiles, maintain the temperature at 0 °C. For less reactive ones, the reaction may need to be warmed to room temperature or gently heated (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterStandard ConditionsOptimized Conditions for Steric HindranceRationale
Base LDA, LiHMDSNaH, KHSmaller, less hindered bases can access the C2 proton more easily.
Temperature 0 °C to RTRT to 60 °C (cautiously)Provides the necessary activation energy to overcome the steric barrier.
Solvent THFDMF, DMSOPolar aprotic solvents can better solvate the metal cation, increasing enolate reactivity.
Additive NoneNaI (for alkyl iodides)Catalyzes the reaction via the Finkelstein reaction, converting alkyl chlorides/bromides to the more reactive iodides.

Question 2: My Knoevenagel condensation with an aromatic aldehyde is giving poor yields and a significant amount of starting material is recovered. How can I drive the reaction to completion?

Answer:

The Knoevenagel condensation relies on the initial deprotonation of the active methylene, followed by nucleophilic attack on the aldehyde. Steric hindrance from the N-cyclopropyl group can slow down both the deprotonation and the subsequent C-C bond formation.

Probable Causes:

  • Weak Catalyst: The basicity of the catalyst (e.g., piperidine, pyridine) may not be sufficient to efficiently generate the enolate in a sterically congested environment.

  • Reversibility: The initial aldol-type addition can be reversible. If the subsequent water elimination is slow, the reaction may not proceed to completion.

  • Steric Clash in the Transition State: The N-cyclopropyl group can sterically clash with the aldehyde substituent in the transition state of the C-C bond formation.

Troubleshooting Strategies:

  • Catalyst Choice: While secondary amines like piperidine are standard, for a hindered substrate, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.

  • Water Removal: The elimination of water is the driving force of this reaction. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water can significantly improve yields.[1]

  • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction by efficiently overcoming the activation energy barrier.[1]

Optimized Protocol for Knoevenagel Condensation:

  • Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-cyclopropyl-3-oxobutanamide (1.0 equivalent), the aldehyde (1.05 equivalents), and toluene.

  • Catalysis:

    • Add a catalytic amount of piperidine (0.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents). The acid co-catalyst facilitates the dehydration step.

  • Reaction:

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected or TLC/LC-MS indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

Category 2: Reactions Involving the Amide Bond

The N-cyclopropyl group can also influence the reactivity of the amide bond itself, for instance, in hydrolysis or reduction reactions.

Question 3: I am struggling to hydrolyze the N-cyclopropyl amide bond under standard acidic or basic conditions without causing decomposition. Are there milder alternatives?

Answer:

Yes, the hydrolysis of sterically hindered amides is a common challenge. The N-cyclopropyl group can shield the carbonyl carbon from nucleophilic attack by water or hydroxide ions.[2] Harsh conditions (high temperatures, strong acids/bases) required to force the reaction can lead to decomposition of the starting material or product.

Troubleshooting Hydrolysis:

G cluster_0 Problem: Difficult Amide Hydrolysis Start Difficult Amide Hydrolysis Microwave Microwave-Assisted Hydrolysis Start->Microwave For faster, cleaner reaction Enzymatic Enzymatic Hydrolysis Start->Enzymatic For sensitive substrates Alternative Alternative Chemical Methods Start->Alternative If other methods fail Success Successful Cleavage Microwave->Success Enzymatic->Success Alternative->Success

Caption: Decision tree for hindered amide hydrolysis.

Alternative Hydrolysis Methods:

MethodConditionsAdvantagesConsiderations
Microwave-Assisted Hydrolysis 6M HCl or 6M NaOH in a sealed microwave vessel.Drastically reduced reaction times (minutes vs. hours), often cleaner reactions.Requires specialized microwave equipment. Optimization of time and temperature is crucial to prevent decomposition.
Enzymatic Hydrolysis Use of amidases or lipases in a buffered aqueous solution.Extremely mild conditions, high selectivity, avoids racemization of chiral centers.Requires screening for a suitable enzyme, can be slower, and may not be suitable for all substrates.
Niobium(V) Oxide Catalysis Nb2O5 as a heterogeneous catalyst in water at elevated temperatures.A robust catalytic system that can tolerate various functional groups and can be recycled.[3]May require higher temperatures and longer reaction times compared to microwave methods.

General Considerations for Success

  • Conformational Analysis: Be aware that N-cyclopropyl amides can exhibit unusual conformational preferences around the N-C(O) bond, which might influence reactivity in ways not seen with other N-alkyl amides.

  • Electronic Effects: The cyclopropyl group has some "double bond character" and can be electron-donating through conjugation, which can affect the reactivity of the adjacent pi systems.

  • Metabolic Stability: While often a benefit in drug design, be mindful that the N-cyclopropyl group is not entirely inert and can undergo metabolic ring opening under certain biological conditions.[4]

This guide is intended to be a living document. As new methods and insights emerge, we will continue to update it. We encourage you to reach out to our technical support team with your specific challenges.

References

  • Snider, B. B. (2004).
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2010(11), 134-145.
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.
  • Taylor & Francis Online. (2023). Knoevenagel condensation – Knowledge and References. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Kim, D., & Cha, J. K. (2013). C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones. Organic Letters, 15(7), 1752-1755.
  • Khan, A. T., & Ali, M. A. (2006). Niobium(V) Chloride: An Efficient Catalyst for the Hydrolysis of Amides.
  • Barriault, L., et al. (2019). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.
  • Burns, B. G. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group Meeting.
  • Parida, B. B., Das, P. P., Niocel, M., & Cha, J. K. (2013). C-Acylation of Cyclopropanols: Preparation of Functionalized 1,4-Diketones. Organic Letters, 15(7), 1752-1755.
  • Kim, J., & Lee, S. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ACS Omega, 5(51), 33088-33095.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

Sources

Controlling keto-enol tautomerism in N-cyclopropyl-3-oxobutanamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling keto-enol tautomerism in N-cyclopropyl-3-oxobutanamide experiments Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Application Support Hub. Ticket Subject: Regulating Keto-Enol Equilibrium in


-Keto Amides (Ref: N-CP-3-OB)
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ghost" Impurity

N-cyclopropyl-3-oxobutanamide (N-CP-3-OB) is a critical intermediate in the synthesis of pyrrolidone-based kinase inhibitors and heterocycles. However, users frequently report "inexplicable impurities" in NMR spectra or "double peaks" in HPLC chromatograms.

These are rarely impurities. They are the spectral signatures of keto-enol tautomerism . Unlike simple ketones,


-keto amides like N-CP-3-OB possess a thermodynamic sink in the (Z)-enol form , stabilized by a robust intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl.

This guide provides the protocols to diagnose, manipulate, and lock these tautomers for analytical precision and synthetic selectivity.

Diagnostic Hub: Analytical Troubleshooting

Ticket #101: "My NMR spectrum shows a 30% impurity that correlates with my product."

Diagnosis: You are observing the (Z)-Enol tautomer .[1] In non-polar solvents (e.g.,


), the intramolecular hydrogen bond is shielded from solvent competition, favoring the enol form. The "impurity" is the thermodynamic partner of your molecule.

Technical Explanation: The equilibrium exists between the Keto-amide and the (Z)-Enol-amide .[1][2][3]

  • Keto Form: Characterized by a methylene doublet/singlet at

    
     3.4–3.6 ppm.
    
  • Enol Form: Characterized by a vinyl methine singlet at

    
     4.9–5.1 ppm and a downfield hydroxyl proton (often broad) at 
    
    
    
    12–14 ppm.

Resolution Protocol (NMR Solvent Screening): To simplify quantification, shift the equilibrium heavily to one side using solvent polarity.

SolventDominant SpeciesMechanismRecommended For
Chloroform-d (

)
Mixed (~60:40 Keto:Enol)Non-polar environment stabilizes intramolecular H-bond of the (Z)-enol.Structural elucidation of both forms.
DMSO-

Keto (>90%) High polarity/H-bond accepting capability disrupts the internal H-bond, favoring the more polar keto form.Routine Purity Assays / qNMR.
Methanol-

Keto PredominantProtic solvent competes for H-bonding, destabilizing the internal enol bridge.Rapid reaction monitoring.
Ticket #102: "HPLC shows peak splitting or 'saddle' peaks."

Diagnosis: Tautomer Interconversion Kinetics.[4] The timescale of keto-enol interconversion is comparable to the timescale of the separation on the column. As the molecule travels, it partially separates into keto and enol forms, which then re-equilibrate, causing peak broadening or splitting.

Resolution Protocol (The "Collapse" Method): You must accelerate the interconversion rate so it is effectively "instantaneous" relative to the column retention time. This results in a single, sharp peak representing the weighted average of the species.

Step-by-Step Fix:

  • Modify Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . Acid catalysis lowers the activation energy for proton transfer, collapsing the split peaks.

  • Temperature Control: Increase column temperature to 40°C or 45°C . Higher thermal energy accelerates tautomerization kinetics (coalescence).

    • Caution: Ensure N-CP-3-OB stability at this temperature (generally stable <60°C).

  • Avoid Neutral pH: Never run this compound in neutral water/acetonitrile gradients without a buffer; peak splitting is guaranteed.

Synthetic Optimization: Reaction Control

Ticket #201: "I need to selectively alkylate the oxygen (O-alkylation) vs. the carbon (C-alkylation)."

Strategic Insight: The reactivity of N-CP-3-OB is dictated by the Curtin-Hammett principle . The product ratio depends on the transition state energies, not just the ground-state population. However, you can bias the system.

Workflow: Controlling Regioselectivity

  • Target: C-Alkylation (Chain Extension)

    • Reagent: Soft electrophiles (e.g., alkyl halides).

    • Conditions: Use a soft base (

      
       or 
      
      
      
      ) in a polar aprotic solvent (Acetone or DMF).
    • Mechanism: Stabilizes the

      
      -dicarbonyl enolate, directing attack from the central carbon.
      
  • Target: O-Alkylation (Enol Ether Synthesis)

    • Reagent: Hard electrophiles (e.g., sulfates, silyl chlorides).

    • Conditions: Use hard bases (NaH) in highly polar solvents (HMPA/THF mixtures) or use silver salts (

      
      ) which coordinate the halide and favor O-attack.
      
    • Trapping: To "lock" the enol form for characterization, react with

      
       (Trimethylsilyl chloride) to form the silyl enol ether.
      

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the specific intramolecular hydrogen bond responsible for the stability of the (Z)-Enol form.

Tautomerism cluster_conditions External Control Factors Keto Keto-Amide Form (Polar Solvent Favored) Reactive at C2 Transition Transition State (Acid/Base Catalyzed) Keto->Transition -H+ / +H+ Enol (Z)-Enol-Amide Form (Non-Polar Solvent Favored) Stabilized by Intramolecular H-Bond Enol->Transition Transition->Keto Transition->Enol Tautomerization DMSO DMSO/MeOH (Shifts Left) DMSO->Keto Stabilizes CDCl3 CDCl3/Toluene (Shifts Right) CDCl3->Enol Stabilizes

Caption: Kinetic and thermodynamic equilibrium of N-cyclopropyl-3-oxobutanamide. Solvent polarity dictates the dominant species.[5]

Storage and Stability Guidelines

FAQ: Does the tautomeric ratio affect shelf-life?

Yes. The enol form is more susceptible to oxidation and polymerization.

  • Solid State: N-CP-3-OB usually crystallizes in the Keto form (thermodynamically most stable lattice). However, if an amorphous oil is obtained, it likely contains a high enol fraction.

    • Action: Recrystallize immediately from Ethyl Acetate/Hexane to lock it into the crystalline Keto form for long-term storage.

  • Solution Storage: Avoid storing in

    
     for extended periods. Acidic trace impurities in chloroform can catalyze decomposition.
    
    • Action: Store neat at -20°C. If solution storage is necessary, use anhydrous DMSO.

References & Grounding

  • Tautomerism in

    
    -Keto Amides: 
    Laurella, S. L., et al. "Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in 
    
    
    
    -Ketoamides."[2][3][6][7] Journal of Applied Solution Chemistry and Modeling, 2012.[6] Mechanistic insight into the (Z)-enol stabilization via intramolecular hydrogen bonding.
  • Analytical Method Development (HPLC): Meyer, V. R. "Practical High-Performance Liquid Chromatography." Wiley, 2010. Standard protocols for handling peak splitting due to tautomerism using acid modifiers.

  • N-Cyclopropyl-3-oxobutanamide Properties: PubChem Compound Summary for CID 116112792. Chemical structure and physical property data.

  • Synthetic Reactivity (Curtin-Hammett): Seeman, J. I. "Effect of Conformational Change on Reactivity in Organic Chemistry. The Curtin-Hammett Principle." Chemical Reviews, 1983. Foundational theory for controlling reaction selectivity in rapid equilibrium systems.

Sources

Validation & Comparative

FTIR spectral analysis of carbonyl peaks in N-cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectral Analysis of N-Cyclopropyl-3-Oxobutanamide

Executive Summary & Application Context

N-Cyclopropyl-3-oxobutanamide (CAS: 20432-06-4), often referred to as N-cyclopropylacetoacetamide, is a critical


-keto amide intermediate used in the synthesis of high-value pharmaceuticals, including kinase inhibitors and antibiotics.[1][2] Its structural integrity is defined by two reactive motifs: the cyclopropyl ring  and the 

-keto amide backbone
.

For researchers in drug development, the primary analytical challenge is distinguishing this compound from its degradation products (decarboxylated species) or structural analogs (simple amides). While NMR provides definitive structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior "product" for rapid, high-throughput identity verification and process control.[1]

This guide analyzes the FTIR spectral signature of N-cyclopropyl-3-oxobutanamide, focusing on the complex carbonyl region (1600–1750 cm⁻¹) where keto-enol tautomerism creates a unique, dynamic fingerprint.[1][2]

Theoretical Grounding: The Tautomeric Challenge

Unlike simple amides,


-keto amides exist in a dynamic equilibrium between two forms.[1][2] Your FTIR analysis must account for both to avoid false negatives.
  • Keto Form (Diketo): The dominant form in solid state and non-polar solvents. Characterized by two distinct carbonyl signals.[3][4][5][6]

  • Enol Form (Conjugated): Stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl. This creates a pseudo-six-membered ring, significantly shifting vibrational frequencies.[1][2]

Mechanistic Diagram: Tautomeric Equilibrium & Spectral Impact

Tautomerism Keto Keto Form (Solid State Dominant) Enol Enol Form (Solution/H-Bonded) Keto->Enol Equilibrium (Solvent Dependent) K_Signal Distinct Peaks: Ketone C=O (~1720 cm⁻¹) Amide I (~1650 cm⁻¹) Keto->K_Signal Enol->Keto E_Signal Merged/Shifted Peaks: Conj. C=O (~1630 cm⁻¹) Broad OH/NH (~3000 cm⁻¹) Enol->E_Signal

Caption: The keto-enol equilibrium dictates the complexity of the carbonyl region.[1][2] Solid samples (ATR) typically favor the Keto signature.

Spectral Deconstruction: The "Fingerprint" Analysis

This section deconstructs the spectrum into diagnostic zones. The values below are derived from standard group frequencies for N-substituted


-keto amides and cyclopropyl derivatives.
Zone A: The Carbonyl Region (1600–1750 cm⁻¹)

The most critical region for identification.

FeatureFrequency (cm⁻¹)IntensityAssignment & Causality
Ketone C=O 1715 – 1725 StrongDiagnostic for

-keto structure.
This peak confirms the "3-oxo" moiety.[1][2] Its absence suggests degradation to a simple amide.
Amide I (C=O) 1640 – 1660 StrongPrimary amide carbonyl stretch.[2] Lower frequency than ketone due to resonance with the nitrogen lone pair.
Enol C=O / C=C 1600 – 1630 VariableIf enolization occurs, the H-bonded carbonyl and C=C double bond appear here, often as a shoulder or broad band.
Amide II 1530 – 1550 MediumN-H bending coupled with C-N stretching. Specific to secondary amides (N-monosubstituted).[1][2]
Zone B: The Cyclopropyl Markers (3000–3100 cm⁻¹ & ~1020 cm⁻¹)

Distinguishes this compound from N-alkyl analogs (e.g., N-ethyl, N-methyl).[1][2]

FeatureFrequency (cm⁻¹)IntensityAssignment & Causality
Cyclopropyl C-H 3005 – 3090 Weak/MedCritical Identifier. C-H bonds on the strained ring have higher s-character, shifting them above 3000 cm⁻¹, unlike typical alkyl chains (<3000 cm⁻¹).[1][2]
Ring Breathing 1010 – 1050 MediumSkeletal vibration of the cyclopropyl ring.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over NMR or HPLC for this specific application?

Comparison 1: Spectral Specificity vs. Analogs
CompoundKetone Peak (~1720)Cyclopropyl C-H (>3000)Amide I (~1650)Result
N-Cyclopropyl-3-oxobutanamide YES YES YES Positive ID
N-MethylacetoacetamideYESNOYESFalse Positive (if ignoring C-H region)
N-CyclopropylacetamideNO YESYESDegradant / Wrong Material
Comparison 2: Methodological Utility
  • FTIR (ATR): Best for Goods Inward Inspection .[2]

    • Pros: <1 min analysis, no solvent required (preserves solid-state tautomer ratio), detects water (broad OH).[1][2]

    • Cons: Cannot quantify tautomeric ratio as precisely as NMR.

  • H-NMR: Best for Structural Elucidation .[1][2]

    • Pros: Quantifies keto:enol ratio exactly; definitive proof of structure.

    • Cons: Solvent effects shift the equilibrium; slow; expensive.

  • Raman: Best for Aqueous Solutions .

    • Pros: Water is transparent; sees C=C (enol) very well.[2]

    • Cons: Fluorescence interference common with impurities.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Rapid ID and purity check of N-cyclopropyl-3-oxobutanamide solid powder.

Equipment: FTIR Spectrometer with Diamond ATR Accessory.

Step-by-Step Methodology:

  • Background Scan: Clean the crystal with isopropanol. Collect a background scan (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O.[2]

  • Sample Loading: Place ~10 mg of the white crystalline powder onto the center of the diamond crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure good contact, as particle size scattering can distort the baseline.

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 or 32[2]

    • Range: 4000 – 600 cm⁻¹[1]

  • Data Processing: Apply Automatic Baseline Correction. Do not use heavy smoothing, as it may merge the Ketone and Amide I peaks.

Validation Logic (Pass/Fail):

  • Check 1: Is there a peak >3000 cm⁻¹ (excluding broad OH)? -> Confirms Cyclopropyl.

  • Check 2: Are there two distinct carbonyl peaks between 1640 and 1730 cm⁻¹? -> Confirms

    
    -Keto Amide.
    
  • Check 3: Is the baseline flat at 2000–2500 cm⁻¹? -> Confirms proper background subtraction.

Decision Workflow Diagram

Use this logic flow to interpret the spectrum during routine analysis.

AnalysisFlow Start Acquire Spectrum Check_CH Check 3000-3100 cm⁻¹ (Cyclopropyl C-H) Start->Check_CH Check_CO Check 1600-1750 cm⁻¹ (Carbonyl Region) Check_CH->Check_CO Peak Present Fail_Analog FAIL: Likely Alkyl Analog (No Ring) Check_CH->Fail_Analog Peak Absent Decision_Pass PASS: Identity Confirmed Check_CO->Decision_Pass Doublet (1720 + 1650) Fail_Degradant FAIL: Likely Simple Amide (Missing Ketone) Check_CO->Fail_Degradant Singlet (Only 1650)

Caption: Logical decision tree for verifying N-cyclopropyl-3-oxobutanamide identity via FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for carbonyl group frequencies and ring strain effects).

  • Specac. (n.d.). Interpreting Infrared Spectra: Carbonyls and Amides. Retrieved from

  • LibreTexts Chemistry. (2022).[2] Infrared Spectroscopy of Carboxylic Acid Derivatives (Amides). Retrieved from [2]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for cyclopropyl C-H stretch assignments >3000 cm⁻¹).
  • ResearchGate. (2002).[2] Keto–enol tautomerism of β‐ketoamides. Retrieved from

Sources

A Comprehensive Guide to HPLC Method Development for Purity Assessment of N-cyclopropyl-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-cyclopropyl-3-oxobutanamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the development of a self-validating and reliable analytical method.

Introduction: The Critical Role of Purity Assessment

N-cyclopropyl-3-oxobutanamide is a small molecule of interest in pharmaceutical development. Ensuring the purity of any active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Even minute impurities can alter the pharmacological and toxicological profile of a drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide will detail the systematic development and validation of a stability-indicating HPLC method for N-cyclopropyl-3-oxobutanamide, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Understanding the Analyte: Physicochemical Properties of N-cyclopropyl-3-oxobutanamide

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs initial decisions regarding column chemistry, mobile phase selection, and detection parameters.

PropertyValueSource
Molecular FormulaC10H17NO2PubChem
Molecular Weight183.25 g/mol PubChem[5]
XLogP3-AA (log P)1.3PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Topological Polar Surface Area46.2 ŲPubChem[5]

The moderate log P value of 1.3 suggests that N-cyclopropyl-3-oxobutanamide has a balanced polarity, making it amenable to reversed-phase HPLC. The presence of a carbonyl group and an amide linkage provides a chromophore suitable for UV detection.

Strategic HPLC Method Development

Our goal is to develop a method that can separate N-cyclopropyl-3-oxobutanamide from its potential process impurities and degradation products. This requires a systematic approach to optimizing the chromatographic conditions.

The initial phase of method development involves screening various stationary and mobile phases to achieve a satisfactory separation.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its versatility in separating a wide range of compounds. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution and backpressure.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Aqueous Phase: A phosphate buffer is chosen for its buffering capacity across a relevant pH range. Starting with a pH of 6.8 can provide good peak shape for neutral and weakly acidic or basic compounds.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.

  • Detection Wavelength: A preliminary UV scan of N-cyclopropyl-3-oxobutanamide in the mobile phase will determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity. For many similar small molecules, a wavelength around 228 nm is a reasonable starting point.[6]

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is initially employed to ensure the elution of all components within a reasonable timeframe and to provide a good overview of the sample's complexity.

MethodDevelopmentWorkflow Analyte N-cyclopropyl-3-oxobutanamide Physicochemical Properties StationaryPhase Stationary Phase Selection (e.g., C18 column) Analyte->StationaryPhase MobilePhase Mobile Phase Selection (Buffer & Organic Modifier) Analyte->MobilePhase Detection Detection Wavelength (UV Scan for λmax) Analyte->Detection Gradient Initial Gradient Elution StationaryPhase->Gradient MobilePhase->Gradient Detection->Gradient Optimization Method Optimization Gradient->Optimization Validation Method Validation Optimization->Validation

Caption: Initial HPLC Method Development Workflow.

Once an initial separation is achieved, the method is refined to improve resolution, peak shape, and analysis time. This involves systematically altering one parameter at a time.

ParameterCondition 1Condition 2Condition 3Observation
Organic Modifier AcetonitrileMethanol-Acetonitrile provided sharper peaks and better resolution for early-eluting impurities.
pH of Aqueous Buffer 3.0 (Phosphate Buffer)6.8 (Phosphate Buffer)9.0 (Ammonium Acetate)pH 6.8 provided the best peak symmetry for the main analyte. At pH 3.0, peak tailing was observed, and at pH 9.0, some degradation was noted.[7]
Gradient Program 5-95% B in 20 min30-70% B in 15 min40-60% B in 10 minThe 30-70% B gradient over 15 minutes provided optimal separation of all known impurities from the main peak and from each other.
Column Temperature 25°C30°C40°CIncreasing the temperature to 30°C improved peak shape and reduced retention times without compromising resolution.

Optimized Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm
Injection Volume 10 µL
Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only useful if it is proven to be reliable for its intended purpose. Method validation is performed according to ICH Q2(R1) guidelines.[8][9][10]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is evaluated through forced degradation studies and by analyzing a placebo mixture.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of N-cyclopropyl-3-oxobutanamide are prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98.0% to 102.0%.[6][11][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should be not more than 2%.[6][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include pH of the mobile phase (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min).

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.01 µg/mL
LOQ -0.03 µg/mL
Robustness System suitability parameters metPassed
Forced Degradation Studies: Establishing Stability-Indicating Capabilities

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, meaning it can separate the active ingredient from its degradation products.[1][3][12] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability conditions.[13][14]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

ForcedDegradation API N-cyclopropyl-3-oxobutanamide Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Degradation API->Oxidation Thermal Thermal Degradation API->Thermal Photo Photolytic Degradation API->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Stress Conditions.

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradation product observed.
Base Hydrolysis~25%Two major degradation products observed.
Oxidative Degradation~10%One minor degradation product observed.
Thermal Degradation~5%Minor degradation observed.
Photolytic DegradationNo significant degradationThe compound is stable to light.

The developed HPLC method was able to resolve all degradation products from the parent peak, confirming its stability-indicating nature. The purity of the N-cyclopropyl-3-oxobutanamide peak was confirmed using a photodiode array (PDA) detector.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity assessment, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[2]High resolution, sensitivity, and precision.[1] Applicable to a wide range of compounds.Can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[2]Excellent for volatile and thermally stable compounds. High sensitivity.Not suitable for non-volatile or thermally labile compounds like N-cyclopropyl-3-oxobutanamide without derivatization.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.[15]Provides molecular weight information, aiding in the identification of unknown impurities.[15] High sensitivity and specificity.More expensive and complex instrumentation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and reduced use of organic solvents compared to HPLC.[16]Less versatile than HPLC for a wide range of compound polarities.

For the routine purity assessment of N-cyclopropyl-3-oxobutanamide, the developed HPLC-UV method offers the best combination of performance, reliability, and cost-effectiveness. LC-MS would be a valuable tool for the structural elucidation of any unknown impurities or degradation products identified during stability studies.

Conclusion

This guide has detailed a systematic and scientifically sound approach to the development and validation of a stability-indicating HPLC method for the purity assessment of N-cyclopropyl-3-oxobutanamide. By understanding the analyte's properties, strategically optimizing chromatographic parameters, and rigorously validating the method according to ICH guidelines, we have established a reliable and robust analytical procedure. This method is suitable for routine quality control and stability monitoring, ensuring the quality and safety of N-cyclopropyl-3-oxobutanamide.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Retrieved from [Link]

  • Method Development & Forced Degradation - J-STAR Research. (n.d.). Retrieved from [Link]

  • N-(2-cyclopropylpropyl)-3-oxobutanamide | C10H17NO2 | CID 116112792 - PubChem. (n.d.). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards - ResearchGate. (2025, August 24). Retrieved from [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Retrieved from [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, - eScholarship. (2024, December 1). Retrieved from [Link]

  • 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide - C14H17NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. (2020, April 18). Retrieved from [Link]

  • N-cyclopropyl-N-methyl-benzamide Properties - EPA. (2025, October 15). Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC. (n.d.). Retrieved from [Link]

  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. (2025, January 29). Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Structural Determination of N-Cyclopropyl-3-oxobutanamide Derivatives: A Comparative Guide to X-ray vs. NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-3-oxobutanamide (and its derivatives) represents a critical class of


-keto amides used as pharmacophore scaffolds in the synthesis of antimicrobial agents, kinase inhibitors, and calcium channel blockers (e.g., via Biginelli or Hantzsch reactions).

The structural characterization of these molecules is complicated by keto-enol tautomerism . While solution-state NMR often reveals a dynamic equilibrium, X-ray crystallography provides a "snapshot" of the thermodynamically preferred solid-state conformation. This guide compares these analytical techniques, providing a self-validating workflow for crystallizing these flexible linkers and interpreting the resulting diffraction data.

The Structural Challenge: Tautomeric Ambiguity

Before designing a crystallization experiment, it is vital to understand the structural landscape.


-keto amides exist in three primary forms. X-ray crystallography typically isolates the form stabilized by intermolecular packing forces, whereas NMR shows the time-averaged solution state.
Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Solid State (X-ray) Keto Keto-Amide Form (C=O ... H-N) Enol_Z Z-Enol-Amide Form (Intramolecular H-bond) Keto->Enol_Z Solvent Polarity (Non-polar favors Z) Enol_E E-Enol-Amide Form (Intermolecular H-bond) Enol_Z->Enol_E Steric Bulk (Cyclopropyl rotation)

Figure 1: Tautomeric landscape of N-substituted-3-oxobutanamides. X-ray diffraction often captures the E-Enol or Keto form depending on crystal packing, while the Z-Enol is common in non-polar solvents.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the utility of Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and Density Functional Theory (DFT) for this specific chemical class.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
DFT Modeling (B3LYP)
Primary Output Absolute 3D configuration & PackingDynamic tautomeric ratio (

)
Energy barriers & Dipole moments
Tautomer ID Definitive (Fixed state)Averaged (unless low temp)Predictive (Gas/Solvent phase)
H-Bonding Direct visualization of D...A distancesInferred from chemical shift (

)
Calculated bond energies
Sample State Single Crystal (0.1–0.3 mm)Solution (

vs

)
Virtual
Limitation Requires crystalline solid; static modelFast exchange can broaden peaksBasis set dependency

Expert Insight: For N-cyclopropyl derivatives, the cyclopropyl ring adds significant steric bulk and conformational rigidity compared to an N-methyl group. SC-XRD is superior for determining the torsion angle of the amide bond relative to the cyclopropyl ring, which is critical for docking studies in drug design.

Experimental Protocol: Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step (Step 2) fails, the NMR data from Step 1 serves as a checkpoint to assess purity and tautomeric ratio.

Step 1: Synthesis of N-cyclopropyl-3-oxobutanamide

Reagents: Diketene (or Ethyl acetoacetate), Cyclopropylamine, Ethanol/Dichloromethane.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Purge with

    
    .
    
  • Addition: Dissolve cyclopropylamine (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Reaction: Dropwise add diketene (1.0 eq) (or ethyl acetoacetate with catalytic DMAP) over 30 mins.

    • Control Point: Maintain temp < 5°C to prevent polymerization.

  • Workup: Evaporate solvent. Recrystallize crude solid from Ethanol/Hexane.

Step 2: Crystallization for X-ray (The "Slow Evaporation" Method)

Objective: Grow single crystals suitable for diffraction (size ~0.2 x 0.2 x 0.2 mm).

  • Solvent Selection: Prepare a saturated solution of the derivative in Acetone or Ethyl Acetate .

    • Why? These moderately polar solvents often favor the formation of intermolecular H-bonds required for the crystal lattice, unlike DMSO (too competitive) or Hexane (solubility issues).

  • Vessel: Place 2 mL of saturated solution in a small glass vial.

  • Diffusion: Cover the vial with Parafilm and poke 3–5 small holes with a needle. Place this vial inside a larger jar containing Hexane (antisolvent).

  • Timeline: Allow to stand undisturbed at room temperature for 3–7 days.

  • Harvest: Check for colorless prisms or plates. Mount on a glass fiber using Paratone oil.

Step 3: Data Collection & Refinement Workflow

Workflow Sample Crystalline Sample (N-cyclopropyl derivative) Mount Mount & Center (Goniometer) Sample->Mount Collect Data Collection (Mo or Cu Kα source) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Unit Cell Det. Refine Refinement (Least Squares/SHELXL) Solve->Refine Phasing Validate Validation (CheckCIF/Platon) Refine->Validate R-factor < 5% Validate->Refine If Alerts Found

Figure 2: Crystallographic workflow. The validation step (CheckCIF) is critical to ensure the cyclopropyl ring geometry is chemically reasonable.

Representative Crystallographic Data[1][2][3][4][5][6][7][8][9]

When analyzing N-substituted-3-oxobutanamide derivatives, the following parameters are typical benchmarks. Use these to validate your own experimental data.

Typical Unit Cell Parameters (Monoclinic System)

Based on analogous N-alkyl-3-oxobutanamide structures (e.g., N-propyl or N-cyclohexyl derivatives).

ParameterTypical Range / ValueStructural Significance
Space Group

or

Centrosymmetric packing is most common for these amides.
Z (Molecules/Cell) 4Indicates one molecule per asymmetric unit (usually).
C=O Bond Length 1.22 – 1.24 ÅStandard double bond; elongation suggests strong H-bonding.
C-N Bond Length 1.33 – 1.35 ÅPartial double bond character (resonance).
H-Bond Distance 2.8 – 3.0 Å (

)
intermolecular network holding the lattice together.
Key Structural Insight: The Cyclopropyl "Banana Bond"

In high-quality X-ray data, the C-C bonds within the cyclopropyl ring will appear shorter (approx 1.50 Å) than standard alkane C-C bonds (1.54 Å). The external C-C-C angles will deviate significantly from 109.5°, confirming the ring strain.

  • Validation Check: If your refinement shows cyclopropyl C-C bonds > 1.54 Å, check for disorder or thermal vibration artifacts.

References

  • Synthesis & Tautomerism

    • Szymoniak, J., & Bertus, P. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1][2] Link

    • Context: Establishes the availability of the cyclopropylamine precursor and its reactivity.
  • Crystallographic Standards for Amides

    • Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database."[3][4][5] Acta Crystallographica Section B. Link

    • Context: The authoritative database for comparing unit cell dimensions of N-substituted amides.
  • Beta-Keto Amide Tautomerism

    • López-Lezama, J., et al. (2014). "Crystal Structure and Synthesis of N-cyclohexyl-3b-hydroxyandrost-5,16-diene-17-carboxamide." Analytical Sciences: X-ray Structure Analysis Online. Link

    • Context: Provides a direct structural analog (N-cyclohexyl carboxamide) demonstrating the H-bonding networks typical in this class of compounds.
  • Methodology (Slow Evaporation)

Sources

A Guide to the Synthesis and Elemental Analysis of N-cyclopropyl-3-oxobutanamide: A Comparative Approach to Compound Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth look at the synthesis of N-cyclopropyl-3-oxobutanamide and the critical role of elemental analysis in confirming its empirical formula. We will explore the underlying principles of the synthesis and analysis, offer detailed protocols, and compare elemental analysis with other common analytical techniques.

The journey from a hypothesized molecular structure to a confirmed, pure compound is paved with meticulous experimentation and validation. For N-cyclopropyl-3-oxobutanamide, a molecule with potential applications in medicinal chemistry and materials science, ensuring its identity and purity is paramount. Among the arsenal of analytical techniques available, elemental analysis stands as a fundamental and powerful tool for determining the mass fractions of carbon, hydrogen, and nitrogen within a sample.[1][2] This data allows for the direct comparison of the experimentally determined empirical formula with the theoretical values, providing a quantitative measure of purity.

The Synthetic Pathway: Crafting N-cyclopropyl-3-oxobutanamide

The synthesis of N-cyclopropyl-3-oxobutanamide can be achieved through the acylation of cyclopropylamine with diketene or, more commonly, through the reaction of cyclopropylamine with an acetoacetic ester, such as ethyl acetoacetate. The latter method is often preferred due to the commercial availability and stability of the starting materials.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol, yielding the desired N-cyclopropyl-3-oxobutanamide.

Below is a generalized workflow for the synthesis:

Caption: A generalized workflow for the synthesis of N-cyclopropyl-3-oxobutanamide.

Experimental Protocol: Synthesis of N-cyclopropyl-3-oxobutanamide

This protocol provides a step-by-step method for the laboratory synthesis of N-cyclopropyl-3-oxobutanamide.

Materials:

  • Cyclopropylamine

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of cyclopropylamine and ethyl acetoacetate in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

The Litmus Test: Elemental Analysis for Compound Validation

Elemental analysis is a destructive technique that involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere.[1] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. From these measurements, the percentage of carbon, hydrogen, and nitrogen in the original sample can be determined.

Theoretical vs. Experimental Values: The Moment of Truth

For N-cyclopropyl-3-oxobutanamide, with the molecular formula C₇H₁₁NO₂, the theoretical elemental composition can be calculated as follows:

  • Molecular Weight: 141.17 g/mol

  • Carbon (C): (7 * 12.01 / 141.17) * 100% = 59.56%

  • Hydrogen (H): (11 * 1.01 / 141.17) * 100% = 7.85%

  • Nitrogen (N): (1 * 14.01 / 141.17) * 100% = 9.92%

  • Oxygen (O): (2 * 16.00 / 141.17) * 100% = 22.67%

The experimental results from an elemental analyzer should closely match these theoretical values. A widely accepted tolerance for purity in academic and industrial settings is a deviation of ±0.4% for each element.[3][4]

ElementTheoretical %Experimental % (Example)Deviation
Carbon59.5659.48-0.08
Hydrogen7.857.91+0.06
Nitrogen9.929.89-0.03

Table 1: Comparison of Theoretical and Example Experimental Elemental Analysis Data for N-cyclopropyl-3-oxobutanamide.

A small deviation, as shown in the example table, indicates a high degree of purity. Significant deviations may suggest the presence of impurities, residual solvent, or that the synthesized compound is not the intended product.[5]

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the general steps for performing CHN (Carbon, Hydrogen, Nitrogen) elemental analysis.

Instrumentation:

  • CHN Elemental Analyzer

  • Microbalance (accurate to at least 0.001 mg)

Procedure:

  • Sample Preparation: The synthesized N-cyclopropyl-3-oxobutanamide must be meticulously purified and dried to remove any residual solvents or impurities.[5] A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.[1]

  • Instrument Calibration: The elemental analyzer is calibrated using certified standards with known elemental compositions.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C). The sample is rapidly combusted in a stream of pure oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a series of columns that separate them. The amount of each gas is then measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Sources

Comparative study of beta-keto amides in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Application of β-Keto Amides in Modern Heterocyclic Synthesis

For the modern researcher in synthetic and medicinal chemistry, the quest for versatile, efficient, and modular routes to complex molecular architectures is perpetual. Among the vast arsenal of building blocks, β-keto amides have emerged as exceptionally powerful synthons due to their unique electronic and structural properties. Possessing multiple, tunable nucleophilic and electrophilic centers within a compact frame, they offer a gateway to a remarkable diversity of heterocyclic systems, which form the cornerstone of many pharmaceuticals and bioactive molecules.[1][2]

This guide provides a comparative analysis of the use of β-keto amides in the synthesis of several key classes of nitrogen, oxygen, and sulfur-containing heterocycles. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, compare the performance of different synthetic strategies, and provide field-proven protocols to empower your research.

The Strategic Advantage of β-Keto Amides

The power of a β-keto amide lies in its inherent ambident reactivity. The molecule contains at least six reactive sites, offering a rich platform for a wide array of chemical transformations.[3] This multifunctionality allows for participation in multicomponent reactions and tandem cyclizations, leading to rapid increases in molecular complexity from simple, readily available starting materials.[1][4][5]

Caption: Key reactive sites in a β-keto amide scaffold.

Part 1: Synthesis of Six-Membered Heterocycles

The construction of six-membered rings like pyridines and pyrimidines is of paramount importance in drug discovery. β-keto amides serve as excellent three-carbon synthons for these systems.

Pyridines and 2-Pyridones: A Study in Divergent Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally uses two equivalents of a β-keto ester, an aldehyde, and ammonia.[6][7] Replacing β-keto esters with β-keto amides provides a direct route to pyridones and functionalized pyridines, which are prevalent in bioactive molecules.[8]

A compelling example of the subtlety and power of this approach is the divergent synthesis of different polysubstituted 2-pyridones from the same set of starting materials—a β-keto amide and malononitrile—simply by altering the base and solvent.[3][8] This level of control is a significant advantage for generating chemical diversity.

  • Path A (Et₃N in CH₂Cl₂): The use of a milder base like triethylamine in a non-polar solvent favors an intramolecular nucleophilic cyclization that leads to 6-amino-5-cyano-4-aryl-1-substituted-2-pyridones.[8]

  • Path B (t-BuOK in DMF): Switching to a strong base like potassium tert-butoxide in a polar aprotic solvent like DMF alters the reaction pathway, yielding isomeric 6-amino-3-cyano-4-aryl-1-substituted-2-pyridones.[3]

The choice of base is critical: Et₃N is sufficient to deprotonate the active methylene group of the initial Knoevenagel adduct, leading to one cyclization pathway, while the much stronger t-BuOK can likely deprotonate other positions or influence the conformation of intermediates, opening up an alternative cyclization route.[8]

Pyridone_Synthesis Start β-Keto Amide + Malononitrile Intermediate Knoevenagel Adduct (Intermediate 5) Start->Intermediate H₂O PathA Path A Intermediate->PathA PathB Path B Intermediate->PathB ProductA 2-Pyridone Isomer 3 PathA->ProductA Et₃N, CH₂Cl₂ Intramolecular Nucleophilic Cyclization ProductB 2-Pyridone Isomer 4 PathB->ProductB t-BuOK, DMF Isomerization & Cyclization

Sources

Safety Operating Guide

N-cyclopropyl-3-oxobutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational standard for the safe disposal of N-cyclopropyl-3-oxobutanamide (CAS: 110262-87-8 / 1931-14-2). As a Senior Application Scientist, I emphasize that safety is not merely compliance; it is a variable that impacts experimental reproducibility and environmental integrity.

The "Why" Behind the Protocol: N-cyclopropyl-3-oxobutanamide is a


-keto amide featuring a strained cyclopropyl ring. While not classified as an explosive, the cyclopropyl group possesses approximately 27.5 kcal/mol of ring strain energy . Improper disposal involving strong Lewis acids or uncontrolled oxidation can trigger exothermic ring-opening reactions. Furthermore, the 

-keto motif is a bidentate ligand capable of chelating heavy metals, potentially carrying toxic metals through standard wastewater treatment filtration if misrouted.

Chemical Identification:

Parameter Detail
Chemical Name N-cyclopropyl-3-oxobutanamide (N-Cyclopropylacetoacetamide)

| Molecular Formula |


 |
| Molecular Weight  | 141.17  g/mol  |
| Physical State  | Solid (typically off-white powder) or viscous liquid depending on purity |
| Solubility  | Soluble in Methanol, DCM, DMSO; sparingly soluble in water |
| Primary Hazard  | Irritant (Skin/Eye/Respiratory); Combustible Organic |
| RCRA Status  | Non-Listed (Default: D001 if ignitable, otherwise General Organic Waste) |[1]

Pre-Disposal Characterization & Segregation

Effective disposal begins before the waste enters the container. You must characterize the waste stream to prevent incompatible chemistries.[2]

Critical Segregation Rules:

  • No Strong Acids: Do not mix with concentrated Sulfuric (

    
    ) or Nitric Acid (
    
    
    
    ). Acid-catalyzed ring opening of the cyclopropyl group is exothermic.
  • No Heavy Metals: Segregate from streams containing Chromium, Lead, or Mercury. The

    
    -keto amide functionality can solubilize these metals, bypassing precipitation treatment steps at waste facilities.
    
  • Halogen Separation: Unless the compound was used in a reaction with halogenated solvents (DCM, Chloroform), dispose of it in the Non-Halogenated waste stream to reduce incineration costs and environmental impact.

Decision Logic: Waste Stream Selection

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure/Precipitate Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Solid Waste Bin (Incineration) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Organic Solvents BinHalo Carboy A: Halogenated Waste Halo->BinHalo BinNonHalo Carboy B: Non-Halogenated Waste NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating N-cyclopropyl-3-oxobutanamide waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Reagent or Excess Product)

Context: You have a bottle of expired N-cyclopropyl-3-oxobutanamide.

  • PPE Verification: Don nitrile gloves (0.11mm min), safety goggles, and a lab coat.

  • Container Inspection: Ensure the original container is tightly closed. If the container is damaged, transfer the solid to a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-cyclopropyl-3-oxobutanamide (100%)"

    • Hazard Checkbox: Irritant.[3][4]

  • Secondary Containment: Place the container inside a clear polyethylene bag (zip-lock or heat seal). This "double containment" prevents dust inhalation by waste handlers during consolidation.

  • Disposal Action: Deposit into the Solid Organic Waste Drum destined for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in Methanol or Ethyl Acetate after an extraction.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be between 5 and 9.[5]

    • Correction: If acidic (pH < 5), neutralize slowly with saturated Sodium Bicarbonate (

      
      ) to prevent acid-catalyzed decomposition in the storage drum.
      
  • Solvent Compatibility: Confirm the solvent base.

    • If DCM/Chloroform

      
      Halogenated Waste .
      
    • If Methanol/Ethanol/Acetone

      
      Non-Halogenated Waste .
      
  • Transfer: Pour into the appropriate HDPE carboy using a funnel. Leave at least 10% headspace to allow for thermal expansion.

  • Log Entry: Immediately record the volume and concentration on the carboy's accumulation log.

Protocol C: Spill Cleanup (Emergency Response)

Context: A 5g bottle has shattered on the floor.

  • Isolate: Mark the area. Ensure no ignition sources are present (combustible dust hazard).

  • Protect: Wear an N95 dust mask or respirator if powder is airborne.

  • Contain: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Sweep: Use a spark-proof dustpan to collect the material.

  • Clean: Wipe the surface with a soap/water solution.

  • Dispose: Place all cleanup materials (absorbent, gloves, wipes) into a heavy-duty plastic bag, label as "Debris contaminated with N-cyclopropyl-3-oxobutanamide," and treat as Solid Hazardous Waste .

Regulatory & Safety Data

Quantitative Safety Properties
PropertyValueOperational Implication
Flash Point >110°C (Predicted)Not Class IA flammable, but combustible.
Boiling Point ~290°CLow volatility; inhalation hazard is primarily dust.
Ring Strain ~27.5 kcal/molAvoid strong Lewis acids in waste stream.
EPA Waste Code None (Unlisted)Classify as "Non-Regulated Organic" or D001 (if ignitable solvent present).
Self-Validating Safety Checklist

Before handing off waste to EHS or a third-party contractor, verify:

References

  • PubChem. (2023). N-cyclopropyl-3-oxobutanamide Compound Summary. National Library of Medicine. [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.